molecular formula C10H9FO B136464 2-Fluorophenyl cyclopropyl ketone CAS No. 141030-72-0

2-Fluorophenyl cyclopropyl ketone

Cat. No.: B136464
CAS No.: 141030-72-0
M. Wt: 164.18 g/mol
InChI Key: QUTQPZKZGGQBET-UHFFFAOYSA-N
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Description

2-Fluorophenyl cyclopropyl ketone is a valuable chemical building block in organic synthesis and pharmaceutical development. Its primary research application is as a key intermediate in the multi-step synthesis of Prasugrel hydrochloride , a platelet aggregation inhibitor belonging to the thienopyridine class of drugs used to prevent atherothrombotic events . The compound serves as a critical precursor in the synthetic pathway; for instance, it can be further functionalized via a free radical reaction using initiators like benzoyl peroxide to produce advanced intermediates such as 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone . This reactivity makes it a versatile substrate for constructing complex molecules with cyclopropane and ketone functionalities. Researchers value this ketone for its role in developing active pharmaceutical ingredients (APIs), underscoring its importance in medicinal chemistry and process development within laboratory settings. This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTQPZKZGGQBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628055
Record name Cyclopropyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141030-72-0
Record name Cyclopropyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Fluorophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate in the Development of the Antiplatelet Agent Prasugrel

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Fluorophenyl cyclopropyl ketone, a critical intermediate in the manufacture of the potent antiplatelet drug, prasugrel. The narrative traces the origins of this ketone to the pioneering research on thienopyridine derivatives by Daiichi Sankyo and Eli Lilly and Company. This guide will detail the seminal synthetic routes, including the original Grignard-based approach, and contrast them with more contemporary, process-friendly methodologies. A thorough examination of the compound's physicochemical properties, supported by spectroscopic data, is presented for the benefit of researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Significance in Cardiovascular Medicine

2-Fluorophenyl cyclopropyl ketone, systematically named 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a synthetic organic compound that rose to prominence as a pivotal building block in the synthesis of prasugrel. Prasugrel, an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, is a thienopyridine-class antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1][2][3] The molecular architecture of 2-Fluorophenyl cyclopropyl ketone provides the essential cyclopropylcarbonyl and 2-fluorobenzyl moieties that are integral to the pharmacophore of prasugrel. Its discovery and the subsequent optimization of its synthesis were critical milestones in the development of this life-saving therapeutic agent.

The Genesis of 2-Fluorophenyl cyclopropyl ketone: A Historical Perspective

The history of 2-Fluorophenyl cyclopropyl ketone is inextricably linked to the development of prasugrel by the Japanese pharmaceutical company Daiichi Sankyo and its partner, Eli Lilly and Company.[4] The pioneering work on a new generation of thienopyridine derivatives with enhanced antiplatelet activity led to the identification of prasugrel as a promising clinical candidate.

The first public disclosure of the synthesis of prasugrel, and by extension, its key intermediates including 2-Fluorophenyl cyclopropyl ketone, appears in U.S. Patent 5,288,726 , filed in the early 1990s.[5][6][7] This patent laid the groundwork for the chemical synthesis of a series of novel thienopyridine derivatives and identified their potential in treating thrombotic disorders. The development of prasugrel continued through the late 1990s and 2000s, with the drug receiving FDA approval in 2009.[1][8] Throughout this period, the synthesis of 2-Fluorophenyl cyclopropyl ketone was a subject of process development research aimed at improving yield, purity, and scalability while minimizing environmental impact.

Synthetic Strategies for 2-Fluorophenyl cyclopropyl ketone: A Comparative Analysis

Several synthetic routes to 2-Fluorophenyl cyclopropyl ketone have been reported, primarily in the patent literature. These methods have evolved from classical organometallic reactions to more refined processes suitable for large-scale industrial production.

The Original Grignard-Based Synthesis

The initial synthesis of 2-Fluorophenyl cyclopropyl ketone, as outlined in early patents such as U.S. Patent 5,288,726, involved a Grignard reaction.[5] This classical organometallic approach utilizes the reaction of a Grignard reagent derived from 2-fluorobenzyl bromide with cyclopropyl cyanide.

Reaction Scheme:

Grignard_Synthesis 2-fluorobenzyl_bromide 2-Fluorobenzyl bromide Grignard_reagent 2-Fluorobenzyl- magnesium bromide 2-fluorobenzyl_bromide->Grignard_reagent  THF Mg Mg Intermediate_imine Intermediate imine Grignard_reagent->Intermediate_imine  + cyclopropyl_cyanide Cyclopropyl cyanide Product 2-Fluorophenyl cyclopropyl ketone Intermediate_imine->Product Hydrolysis Acidic Workup

Caption: Grignard-based synthesis of 2-Fluorophenyl cyclopropyl ketone.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The use of magnesium metal to form the Grignard reagent from 2-fluorobenzyl bromide is a standard and effective method for generating a potent carbon nucleophile.

  • Nitrile Electrophile: Cyclopropyl cyanide serves as the electrophilic source of the cyclopropylcarbonyl group. The nitrile is less reactive than an acid chloride or ester, which can help to prevent side reactions.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, necessitating the use of anhydrous conditions (e.g., dry ether or THF) to prevent quenching of the reagent.[5]

  • Acidic Workup: The intermediate imine formed after the addition of the Grignard reagent to the nitrile is hydrolyzed under acidic conditions to yield the final ketone product.

Challenges of the Grignard Route:

While effective at the lab scale, the Grignard-based synthesis presents several challenges for industrial production, including the need for strictly anhydrous conditions, the use of flammable ether solvents, and potentially moderate yields.[5]

Acylation-Based Approaches

To circumvent the challenges of the Grignard reaction, alternative synthetic strategies based on acylation reactions have been developed. One common approach involves the acylation of a suitable 2-fluorophenyl derivative with a cyclopropanecarbonyl source.

A notable example involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride.[9]

Reaction Scheme:

Acylation_Synthesis 2-fluorophenylacetate 2-Fluorophenylacetate Acylation Acylation 2-fluorophenylacetate->Acylation cyclopropane_carbonyl_chloride Cyclopropane carbonyl chloride cyclopropane_carbonyl_chloride->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Decarboxylation Hydrolysis & Decarboxylation Intermediate->Decarboxylation Product 2-Fluorophenyl cyclopropyl ketone Decarboxylation->Product

Caption: Acylation-based synthesis of 2-Fluorophenyl cyclopropyl ketone.

Advantages of Acylation Routes:

These methods often offer milder reaction conditions and avoid the use of highly reactive and moisture-sensitive Grignard reagents, making them more amenable to large-scale production.[9]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-Fluorophenyl cyclopropyl ketone is essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueReference
CAS Number 150322-73-9[10][11]
Molecular Formula C₁₁H₁₁FO[10][11]
Molecular Weight 178.20 g/mol [10][11]
Appearance Colorless to pale yellow oil[10]
Boiling Point 61 °C @ 0.2 mmHg[10]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-Fluorophenyl cyclopropyl ketone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, methylene, and cyclopropyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.8multiplet4HAromatic protons
~3.8singlet2H-CH₂- (methylene)
~1.6-2.0multiplet1H-CH- (cyclopropyl)
~0.8-1.2multiplet4H-CH₂- (cyclopropyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. The presence of the C-F bond will also give rise to a characteristic absorption.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing characteristic losses of the cyclopropyl and fluorophenyl moieties.

Application in the Synthesis of Prasugrel

The primary and most significant application of 2-Fluorophenyl cyclopropyl ketone is as a key intermediate in the multi-step synthesis of prasugrel.[5][10] The ketone undergoes further chemical transformations, including α-halogenation followed by condensation with a thienopyridine core structure, to ultimately yield the final active pharmaceutical ingredient.

Prasugrel_Synthesis Ketone 2-Fluorophenyl cyclopropyl ketone Halogenation α-Halogenation Ketone->Halogenation Halo_ketone α-Halo-2-fluorophenyl cyclopropyl ketone Halogenation->Halo_ketone Condensation Condensation Halo_ketone->Condensation Thienopyridine Thienopyridine derivative Thienopyridine->Condensation Prasugrel_precursor Prasugrel Precursor Condensation->Prasugrel_precursor Further_steps Further Steps Prasugrel_precursor->Further_steps Prasugrel Prasugrel Further_steps->Prasugrel

Caption: Role of 2-Fluorophenyl cyclopropyl ketone in prasugrel synthesis.

The efficiency and purity of the 2-Fluorophenyl cyclopropyl ketone starting material directly impact the overall yield and quality of the final prasugrel API. Therefore, robust and well-controlled synthetic and purification processes for this intermediate are of paramount importance in pharmaceutical manufacturing.

Conclusion

2-Fluorophenyl cyclopropyl ketone, while a relatively simple molecule, holds a significant place in the history of modern cardiovascular medicine. Its discovery was a direct consequence of the intensive research and development efforts that led to the antiplatelet drug prasugrel. The evolution of its synthesis from challenging Grignard-based methods to more scalable and efficient acylation routes reflects the continuous drive for process improvement in the pharmaceutical industry. The detailed understanding of its chemical and physical properties, underpinned by spectroscopic characterization, remains crucial for ensuring the quality and efficacy of the final life-saving medication.

References

  • U.S. Patent 5,288,726.
  • CN104341433A.
  • CN110746287A.
  • Prasugrel - Wikipedia.
  • Prasugrel (oral route) - Side effects & dosage - Mayo Clinic.
  • Prasugrel: MedlinePlus Drug Inform
  • Cyclopropyl 2-fluorobenzyl ketone Seven Chongqing Chemdad Co.
  • Organic Process Research & Development Vol. 16 No.
  • WO2011029456A1.
  • US5288726A.
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem.
  • WO/2012/001486 AN IMPROVED PROCESS FOR THE PREPARATION OF PRASUGREL HYDROCHLORIDE AND ITS INTERMEDI
  • US5288726A.
  • Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.
  • US4588726A. 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents.
  • 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one.
  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 - Home Sunshine Pharma.
  • (PDF) 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one.
  • Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 3. In vitro and in vivo potency of a series of peptidyl alpha-ketobenzoxazoles.
  • PROCESS FOR PRODUCTION OF PRASUGREL HYDROCHLORIDE HAVING HIGH PURITY.
  • Orally active beta-lactam inhibitors of human leukocyte elastase. 3. Stereospecific synthesis and structure-activity relationships for 3,3-dialkylazetidin-2-ones.
  • Organic Process Research & Development - ACS Public
  • Artikel (LMU).
  • Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure.
  • DISSERTATIONS and THESES - University of Hawaii System.
  • calendar 2006-2007 - Memorial University of Newfoundland.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

Sources

Technical Guide: Pharmaceutical Applications of 2-Fluorophenyl Cyclopropyl Ketone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthetic utility, and structural biology of 2-Fluorophenyl cyclopropyl ketone and its critical isomer, Cyclopropyl 2-fluorobenzyl ketone .

Executive Summary

2-Fluorophenyl cyclopropyl ketone represents a class of fluorinated phenyl ketones essential to modern medicinal chemistry. In pharmaceutical development, this nomenclature often refers to two distinct but related scaffolds:

  • (2-Fluorophenyl)(cyclopropyl)methanone (Direct Ketone): A research-grade building block used in the synthesis of novel kinase inhibitors and GPCR modulators.

  • Cyclopropyl 2-fluorobenzyl ketone (Benzyl Ketone): The high-volume industrial intermediate (CAS 150322-73-9) used in the manufacture of the blockbuster antiplatelet drug Prasugrel .

This guide prioritizes the Benzyl Ketone due to its established commercial utility, while addressing the Direct Ketone as a versatile scaffold for diversity-oriented synthesis.

Part 1: Chemical Profile & Structural Biology

The utility of these scaffolds rests on three pillars of medicinal chemistry: the Fluorine Effect , the Cyclopropyl Bioisostere , and the Reactive Ketone Handle .

The Fluorine Effect (Metabolic Stability)

The substitution of hydrogen with fluorine at the ortho position of the phenyl ring alters the physicochemical profile of the drug candidate:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing fluorine at the 2-position blocks metabolic hydroxylation at a metabolically vulnerable site, extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The steric radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), inducing specific conformational preferences that can enhance binding affinity to target enzymes (e.g., P2Y12 receptors).

The Cyclopropyl Moiety

The cyclopropyl group acts as a superior bioisostere for isopropyl or ethyl groups:

  • Ring Strain: The ~27.5 kcal/mol ring strain makes the adjacent carbonyl carbon highly reactive toward nucleophilic attack during synthesis (e.g., forming heterocycles).

  • Lipophilicity: It increases lipophilicity (

    
    ) without the entropic penalty of a flexible alkyl chain, improving membrane permeability.
    

Part 2: Primary Pharmaceutical Application (Prasugrel)

The most significant application of the 2-fluorophenyl cyclopropyl ketone scaffold is its role as the primary pharmacophore precursor for Prasugrel (Effient®), a thienopyridine class antiplatelet agent used to prevent thrombotic cardiovascular events.

Mechanism of Action

Prasugrel is a prodrug. The active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. The 2-fluorophenyl moiety is critical for the specific binding orientation within the receptor's hydrophobic pocket.

The Prasugrel Synthesis Pathway

The synthesis hinges on Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9).[1][2] The ketone undergoes alpha-halogenation followed by condensation with a thienopyridine derivative.

Experimental Workflow: Ketone to API
  • Activation: The ketone is brominated at the alpha-methylene position.

  • Coupling: The alpha-bromo ketone reacts with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

  • Finalization: Acetylation yields the final Prasugrel hydrochloride salt.

PrasugrelPathway cluster_legend Reaction Phase Start Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9) Step1 Alpha-Bromination (Br2 or NBS) Start->Step1 Activation Intermediate α-Bromo Ketone Intermediate Step1->Intermediate Step2 Condensation (K2CO3, CH3CN) Intermediate->Step2 + Thienopyridine core Coupled Thienopyridine Adduct Step2->Coupled Step3 Acetylation (Ac2O) Coupled->Step3 Final Prasugrel (API) (Antiplatelet Agent) Step3->Final

Figure 1: Critical pathway transforming the cyclopropyl 2-fluorobenzyl ketone intermediate into Prasugrel.

Part 3: Synthetic Methodologies

For researchers requiring this intermediate, two primary synthetic routes exist. The Grignard-Ester Condensation is the industry standard for the benzyl ketone due to its scalability and avoidance of regio-isomer mixtures common in Friedel-Crafts acylations.

Comparative Synthetic Routes
FeatureRoute A: Grignard-Ester CondensationRoute B: Friedel-Crafts Acylation
Target Isomer Benzyl Ketone (Prasugrel Int.)Direct Ketone (Methanone)
Precursors o-Fluorophenylacetic acid + Cyclopropyl esterFluorobenzene + Cyclopropanecarbonyl chloride
Reagents

, THF

, DCM
Selectivity High (Regiospecific)Moderate (Ortho/Para mixtures possible)
Scalability High (Kg to Ton scale)Moderate (Exothermic management required)
Primary Use Pharmaceutical ManufacturingResearch / Library Synthesis
Detailed Protocol: Route A (Grignard Approach)

Note: This protocol synthesizes Cyclopropyl 2-fluorobenzyl ketone.

Reagents:

  • o-Fluorophenylacetic acid (1.0 eq)

  • Isopropylmagnesium chloride (2.0 eq, 2M in THF)

  • Ethyl cyclopropanecarboxylate (1.1 eq)

Step-by-Step Workflow:

  • Magnesiate Formation: In a dry reactor under

    
    , dissolve o-fluorophenylacetic acid in anhydrous THF. Cool to 0°C. Slowly add 
    
    
    
    (2 eq) to form the dianion (magnesiate). Causality: The first equivalent deprotonates the carboxylic acid; the second forms the reactive Grignard species at the alpha-carbon.
  • Acylation: Warm to room temperature and stir for 1 hour. Cool back to 0°C and add ethyl cyclopropanecarboxylate dropwise.

  • Decarboxylation: Reflux the mixture for 3 hours. The intermediate beta-keto acid forms.

  • Hydrolysis/Workup: Quench with dilute HCl (pH < 2) and heat to 50°C to facilitate decarboxylation of the beta-keto acid moiety, yielding the target ketone.

  • Purification: Extract with Ethyl Acetate. The product is typically an oil that can be purified via vacuum distillation (bp ~61°C at 0.2 mmHg).

Part 4: Advanced Applications (Direct Ketone)

While the benzyl ketone dominates production, the Direct Ketone ((2-fluorophenyl)(cyclopropyl)methanone) serves as a potent scaffold for Diversity-Oriented Synthesis (DOS) .

Kinase Inhibitor Design

The direct ketone is used to synthesize aminopyrimidines and thiazoles targeting specific kinases (e.g., VEGFR, EGFR).

  • Reaction: The ketone is converted to an enaminone (using DMF-DMA) and then cyclized with guanidine or thiourea.

  • Significance: The 2-fluorophenyl group in the resulting heterocycle often occupies the ATP-binding pocket's hydrophobic region II, improving selectivity.

Asymmetric Synthesis of Amines

The ketone can be converted to chiral amines via asymmetric reductive amination or Ellman's sulfinamide chemistry. These chiral amines are precursors for:

  • NMDAR antagonists (Neuroprotection).

  • Calcilytics (Osteoporosis treatment).

Part 5: References

  • Prasugrel Hydrochloride Synthesis & Impurities. Asian Journal of Chemistry. (2013). Detailed analysis of the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

  • Process for Preparation of Prasugrel Intermediate. Google Patents (CN102311325B). Describes the Grignard-Ester condensation method for Cyclopropyl 2-fluorobenzyl ketone.

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2018). Comprehensive review of the "Fluorine Effect" on metabolic stability and binding affinity.

  • Cyclopropyl 2-fluorobenzyl ketone Product Profile. ChemicalBook. Physical properties and industrial suppliers for CAS 150322-73-9.[1]

  • Design of Fluorinated Cyclopropane Derivatives. PMC / NIH. Discusses the use of fluorinated cyclopropyl scaffolds in 5-HT2C receptor agonists.

Sources

Technical Guide: Solubility & Miscibility Profile of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS: 150322-73-9) is a critical lipophilic intermediate primarily utilized in the synthesis of Prasugrel , a thienopyridine antiplatelet agent.[1] As a fluorinated aromatic ketone, its solubility profile is the governing factor in the efficiency of downstream bromination and cyclization steps.

This guide provides a technical analysis of its physicochemical behavior, solvent compatibility, and process-scale handling strategies. Unlike solid APIs, this intermediate typically exists as a pale yellow oil at room temperature, making "miscibility" rather than "solubility limit" the primary metric for process design.

Core Chemical Data
PropertyValue
CAS Number 150322-73-9
IUPAC Name 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
Synonyms Cyclopropyl 2-fluorobenzyl ketone; Prasugrel Ketone Intermediate
Molecular Formula C₁₁H₁₁FO
Molecular Weight 178.20 g/mol
Physical State Liquid / Oil (at 25°C)
Boiling Point ~253.6°C (at 760 mmHg)
Density ~1.192 g/cm³
Predicted LogP ~2.5 – 3.0 (Lipophilic)

Solubility & Miscibility Profile

The solubility profile of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is dictated by its fluorophenyl moiety (lipophilic, electron-withdrawing) and the cyclopropyl ketone functionality.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the target molecule. This data is synthesized from standard process patents and extraction protocols used in Prasugrel manufacturing.

Solvent ClassRepresentative SolventsMiscibility StatusProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformFully Miscible Primary reaction solvent for bromination; Extraction solvent.
Polar Protic Methanol, Ethanol, Acetic AcidMiscible Used in synthesis (e.g., Grignard quench) and crystallization of downstream derivatives.
Polar Aprotic THF, Acetonitrile, 1,4-DioxaneMiscible Co-solvents for oxidation or coupling reactions.
Non-Polar / Alkanes Hexanes, Heptane, Petroleum EtherVariable / High Used in TLC (mobile phase) and potentially for oiling-out impurities.
Aqueous Water, BrineImmiscible Used for biphasic washing to remove inorganic salts.
Critical Process Insights
  • Biphasic Extraction: Due to its high lipophilicity and water immiscibility, the compound is effectively isolated from reaction mixtures using a DCM/Water or Ethyl Acetate/Water system. The ketone partitions almost exclusively into the organic layer.

  • Bromination Solvent Selection: The subsequent conversion to 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is often performed in DCM or Methanol . The full miscibility in these solvents ensures homogenous reaction kinetics, preventing "hot spots" that lead to over-bromination impurities.

Experimental Protocols

Protocol: Miscibility Screening & Phase Separation

For process optimization, confirming the miscibility window—especially at low temperatures—is vital to prevent oiling out or phase separation during reactor cooling.

Objective: Determine the miscibility boundary of the intermediate in a binary solvent system (e.g., Methanol/Water) for crystallization design.

Reagents:

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Test Article)

  • Solvent A (Good solvent, e.g., Methanol)[2]

  • Solvent B (Anti-solvent, e.g., Water)

Methodology:

  • Preparation: Aliquot 1.0 mL of the Test Article (oil) into a clear glass vial.

  • Solvation: Add 5.0 mL of Solvent A. Vortex for 30 seconds.

    • Observation: Solution should be clear and homogenous.

  • Titration: Slowly add Solvent B in 0.5 mL increments while stirring at 25°C.

  • Endpoint Detection: Record the volume of Solvent B added when the solution turns turbid (cloud point) or when distinct oil droplets form (oiling out).

  • Temperature Stress: If a homogenous mixture is obtained, cool the vial to 0°C and observe for phase separation.

Validation Criteria:

  • Pass: Single phase maintained at target process concentration.

  • Fail: Distinct bilayer formation or emulsion that does not break within 5 minutes.

Protocol: Partition Coefficient Estimation (Shake-Flask)

To validate extraction efficiency.

  • Mix 10 mL DCM and 10 mL Water .

  • Add 1.0 g of the ketone intermediate.

  • Shake vigorously for 5 minutes; allow phases to settle.

  • Analyze both phases via HPLC.

  • Target: >99% of the compound should be retained in the DCM layer.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for miscibility testing.

Diagram: Solvent Selection Decision Tree

This logic flow guides the chemist in selecting the appropriate solvent based on the unit operation (Reaction vs. Extraction).

SolventSelection Start Start: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone ProcessType Select Unit Operation Start->ProcessType Reaction Homogenous Reaction (Bromination/Oxidation) ProcessType->Reaction Synthesis Extraction Workup / Purification (Salt Removal) ProcessType->Extraction Purification CheckPol Check Polarity Requirement Reaction->CheckPol Biphasic Biphasic System Required Extraction->Biphasic SolventDCM Select: Dichloromethane (DCM) (High Solubility, Inert) CheckPol->SolventDCM Aprotic Required SolventMeOH Select: Methanol (Miscible, Protic) CheckPol->SolventMeOH Protic Allowed SystemDCMWater System: DCM + Water (Compound in Organic Phase) Biphasic->SystemDCMWater Immiscible Pair

Caption: Decision tree for solvent selection based on the intermediate's lipophilic nature and process requirements.

Diagram: Miscibility Screening Workflow

A step-by-step visualization of the experimental protocol described in Section 3.1.

MiscibilityProtocol Step1 1. Aliquot Intermediate (Liquid/Oil) Step2 2. Dissolve in Primary Solvent (A) Step1->Step2 Step3 3. Titrate Anti-Solvent (B) (0.5 mL increments) Step2->Step3 Decision Cloud Point Observed? Step3->Decision Result1 Record Volume B (Solubility Limit) Decision->Result1 Yes (Turbid) Step4 4. Cool to 0°C Decision->Step4 No (Clear) Result2 Check Phase Separation (Oiling Out) Step4->Result2

Caption: Experimental workflow for determining the miscibility window and cloud point of the intermediate.

References

  • Sunshine Pharma. (n.d.).[1] 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Product Description. Retrieved from [Link]

  • PubChem. (2025).[3] 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Related Intermediate Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.[2] Retrieved from

Sources

Foreword: Navigating the Data Frontier in Pharmaceutical Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development, the journey from a promising molecule to a safe, scalable, and efficient manufacturing process is paved with data. For drug development professionals, particularly those in chemical engineering and process safety, thermochemical data is not merely a set of physical constants; it is the foundational language of safety and efficiency. It dictates how a reaction will behave on a kilogram scale, how much heat it will release, and where the boundaries of safe operation lie.

This guide focuses on 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No. 150322-73-9), a pivotal intermediate in the synthesis of the antiplatelet agent Prasugrel.[1][2] Despite its industrial significance, a comprehensive, publicly available dataset of its thermochemical properties is conspicuously absent. This is a common scenario for proprietary intermediates. This whitepaper, therefore, is not a simple repository of known values. Instead, it serves as a detailed roadmap for the researchers, scientists, and drug development professionals who must generate this critical data. It is a guide to the determination of thermochemical properties, grounded in the principles of scientific integrity and field-proven methodologies. We will explore both the gold-standard experimental techniques and robust computational workflows, providing not just the "how," but the critical "why" behind each strategic choice.

Part 1: The Imperative for Thermochemical Characterization

Thermochemical data provides the quantitative basis for assessing the thermal risks associated with chemical processes. For a key intermediate like 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, three core parameters are of paramount importance:

  • Standard Enthalpy of Formation (ΔfH°): This value is the cornerstone for calculating the heat of reaction for any process in which the molecule participates. An accurate ΔfH° is essential for designing cooling systems, preventing thermal runaway, and ensuring that a process can be safely scaled from the lab bench to a manufacturing plant.

  • Heat Capacity (Cp): Heat capacity quantifies the amount of energy required to raise the temperature of the substance.[3] This parameter is crucial for all heat transfer calculations, modeling temperature changes during processing, and for accurately interpreting data from other thermal analysis techniques.

  • Thermal Stability and Decomposition: Understanding the temperature at which a molecule begins to decompose, and the energy released during that decomposition, is a non-negotiable aspect of process safety. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for establishing a maximum safe operating temperature.[4]

Given the absence of published data, the following sections outline the authoritative experimental and computational protocols to determine these values.

Part 2: Experimental Determination of Thermochemical Properties

When empirical data is required, a suite of calorimetric and thermal analysis techniques must be employed. The following protocols are designed to be self-validating through rigorous calibration and adherence to established standards.

Standard Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The most accurate method for determining the standard enthalpy of formation of an organic compound is by measuring its enthalpy of combustion (ΔcH°).[5][6] From this, the enthalpy of formation can be calculated using Hess's Law.

Causality Behind Experimental Choices: The presence of fluorine in the target molecule introduces significant complexity. Standard combustion calorimetry can be compromised by incomplete combustion and the formation of highly corrosive hydrofluoric acid (HF) and potentially gaseous tetrafluoromethane (CF4).[7] This necessitates a specialized approach:

  • Rotating-Bomb Calorimeter: Rotation of the bomb after combustion ensures that the final products form a homogeneous solution, which is critical for accurate analysis and for bringing the reaction to a well-defined final state.[7]

  • Platinum-Lined Bomb: To resist the corrosive nature of the HF produced, a platinum-lined bomb is essential to prevent side reactions with the bomb material itself, which would invalidate the energy measurement.[7]

  • Auxiliary Substance: The compound is a liquid. To ensure complete combustion, it is often burned in conjunction with a well-characterized auxiliary substance (like benzoic acid) or contained in a combustible ampoule.

Experimental Protocol: Rotating-Bomb Calorimetry

  • System Calibration: The energy equivalent of the calorimeter system (εcal) must be precisely determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, under identical conditions to the main experiment. The procedure should be repeated multiple times to ensure statistical reliability. The National Institute of Standards and Technology (NIST) provides standards and detailed guidance for calorimetry.[8]

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is weighed into a platinum crucible.

    • A known mass of a combustible fuse (e.g., cotton) is attached to the ignition wire.

    • A small, precise amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure that all HF formed dissolves to create a well-defined aqueous solution.

  • Combustion:

    • The bomb is sealed and purged with oxygen, then charged with high-purity oxygen to a pressure of approximately 3 MPa.

    • The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

    • The sample is ignited, and the temperature change of the calorimeter water is recorded with high precision (to ±0.0001 K) over time, including pre- and post-ignition periods.

  • Post-Combustion Analysis:

    • The bomb is depressurized, and the gaseous contents are analyzed (e.g., by mass spectrometry or specialized titration) to check for carbon monoxide (indicating incomplete combustion) and CF4.

    • The liquid contents of the bomb are carefully rinsed and analyzed by titration to determine the quantities of nitric acid (from residual N2 in the oxygen) and hydrofluoric acid formed.

  • Data Analysis and Calculation:

    • The corrected temperature rise (ΔT) is determined from the temperature-time data.

    • The total heat released (q_total) is calculated using: q_total = ε_cal * ΔT.

    • The standard energy of combustion (ΔcU°) is calculated after applying corrections for the ignition energy (q_fuse), the formation of nitric acid (q_HNO3), and any incomplete combustion.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + Δn_gas * RT.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known ΔfH° values for the combustion products (CO2, H2O, and aqueous HF).[9]

Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a rapid and reliable method for determining the heat capacity of liquids and solids.[10][11] The technique measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Experimental Protocol: ASTM E1269 Modulated DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium, tin) across the desired temperature range.

  • Baseline Run: Perform a run with two empty, matched hermetic aluminum pans to obtain the baseline heat flow difference between the sample and reference sides.

  • Standard Run: Place a precisely weighed sapphire (α-Al2O3) standard in the sample pan and run the same temperature program. Sapphire is used as a standard because its heat capacity is well-characterized over a broad temperature range.[13]

  • Sample Run: Replace the sapphire standard with a precisely weighed sample of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (typically 5-15 mg) in a hermetically sealed pan. Rerun the identical temperature program.

  • Calculation: The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following relationship: Cp,sample(T) = Cp,std(T) * (m_std / m_sample) * (DSC_sample(T) - DSC_baseline(T)) / (DSC_std(T) - DSC_baseline(T)) where std refers to the sapphire standard, m is mass, and DSC is the measured heat flow signal.

Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles.[14][15]

Experimental Protocol: TGA for Decomposition Onset

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone into the TGA pan.

  • Analysis:

    • Heat the sample under a controlled, inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

    • Use a linear heating rate, typically 10 °C/min, over a relevant temperature range (e.g., 30 °C to 500 °C).

  • Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. The "onset temperature" of decomposition is determined as the temperature at which a significant mass loss begins. This temperature is a critical parameter for defining the upper limit for safe handling and processing.[15]

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Thermal Analysis & Calorimetry cluster_data Data Acquisition & Calculation Sample 1-Cyclopropyl-2- (2-fluorophenyl)ethanone TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Bomb Rotating-Bomb Combustion Calorimetry Sample->Bomb Cal_Std Calibration Standards (Benzoic Acid, Sapphire, Indium) Cal_Std->TGA Calibrate Cal_Std->DSC Calibrate Cal_Std->Bomb Calibrate TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Bomb_Data Temperature vs. Time Curve + Product Analysis Bomb->Bomb_Data Decomp_Calc Determine Onset of Decomposition TGA_Data->Decomp_Calc Cp_Calc Calculate Heat Capacity (Cp) DSC_Data->Cp_Calc Comb_Calc Calculate ΔcH° Bomb_Data->Comb_Calc Hf_Calc Calculate ΔfH° (via Hess's Law) Comb_Calc->Hf_Calc

Caption: Workflow for the experimental determination of thermochemical properties.

Part 3: Computational Prediction of Thermochemical Properties

In parallel with, or in the absence of, experimental work, high-level computational chemistry provides a powerful pathway to predict thermochemical data with a high degree of confidence.

Causality Behind Computational Choices: The goal is to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values). This requires methods that go beyond standard Density Functional Theory (DFT) approximations.

  • Composite Methods (e.g., G4 Theory): Methods like Gaussian-4 (G4) theory are highly recommended. They are composite procedures that approximate a very high-level calculation by combining results from a series of lower-level calculations. They are explicitly parameterized to reproduce known thermochemical data with high accuracy.

  • Isodesmic Reactions: Directly calculating the enthalpy of formation from the constituent atoms (C, H, F, O) can lead to large errors due to the difficulty of accurately modeling the breaking of all chemical bonds. An isodesmic reaction scheme is a superior approach. This involves creating a balanced hypothetical reaction where the types of chemical bonds on the reactant and product sides are conserved. The enthalpy of this reaction can be calculated with much greater accuracy due to error cancellation. If the enthalpies of formation for all other species in the isodesmic reaction are known experimentally, the unknown enthalpy of formation can be determined reliably.

Computational Protocol: G4-Based Isodesmic Approach

  • Structure Optimization & Frequency Calculation:

    • Perform a geometry optimization and vibrational frequency analysis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone at a reliable level of theory (e.g., B3LYP/6-31G(2df,p)).

    • Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • High-Level Single-Point Energy:

    • Using the optimized geometry, perform the series of high-level single-point energy calculations prescribed by the G4 protocol. This involves calculations with different methods (e.g., CCSD(T)) and basis sets, which are then extrapolated to an accurate final electronic energy.

  • Design of Isodesmic Reaction:

    • Construct a balanced reaction where the number and type of bonds are conserved. For the target molecule, a suitable reaction could be: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone + Benzene + Propane + Ethane → Fluorobenzene + Cyclopropyl methyl ketone + Toluene

    • This reaction conserves the number of C-C, C-H, C=O, C-F, phenyl, and cyclopropyl groups, minimizing computational errors.

  • Calculate All Species:

    • Repeat steps 1 and 2 for every other molecule in the designed isodesmic reaction (Benzene, Propane, Ethane, Fluorobenzene, Cyclopropyl methyl ketone, Toluene).

  • Calculate Reaction Enthalpy (ΔrH°):

    • The enthalpy of the isodesmic reaction at 298.15 K is calculated as: ΔrH° = Σ(H°_products) - Σ(H°_reactants)

    • Where H° is the sum of the G4 electronic energy and the calculated thermal correction to enthalpy for each species.

  • Calculate Enthalpy of Formation (ΔfH°):

    • Rearrange the equation to solve for the unknown enthalpy of formation: ΔfH°(Target) = [ΔfH°(Fluorobenzene) + ΔfH°(Cyclopropyl methyl ketone) + ΔfH°(Toluene)] - [ΔfH°(Benzene) + ΔfH°(Propane) + ΔfH°(Ethane)] - ΔrH°

    • Use highly accurate, experimentally determined ΔfH° values for the known reference compounds in the equation.

Computational_Workflow cluster_input Input & Model Setup cluster_calc Quantum Chemical Calculations cluster_output Data Analysis & Final Value Input_Struct Input 3D Structure of Target Molecule Select_Method Select High-Accuracy Method (e.g., G4 Theory) Input_Struct->Select_Method Isodesmic Design Isodesmic Reaction with Reference Compounds Input_Struct->Isodesmic Opt_Freq Geometry Optimization & Vibrational Frequencies Select_Method->Opt_Freq Repeat_Calc Repeat for All Species in Isodesmic Reaction Isodesmic->Repeat_Calc SPE High-Level Single-Point Energy Calculations Opt_Freq->SPE Thermal_Corr Calculate Thermal Corrections and ZPVE SPE->Thermal_Corr Repeat_Calc->Thermal_Corr Rxn_Enthalpy Calculate Isodesmic Reaction Enthalpy (ΔrH°) Thermal_Corr->Rxn_Enthalpy Final_Hf Calculate Target ΔfH° Using Known Reference Data Rxn_Enthalpy->Final_Hf

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the lead compound, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, to facilitate robust Structure-Activity Relationship (SAR) studies. Recognizing the unique confluence of a strained cyclopropyl ring and an electronically modified phenyl group, this document details multiple synthetic pathways to generate a focused library of analogs. We present field-proven, step-by-step protocols for key chemical transformations targeting the ketone moiety and the aromatic ring. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure scientific integrity and reproducibility. Furthermore, this guide outlines the analytical workflows for purification and characterization, and the logical framework for interpreting SAR data to guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Strategic Imperative for Derivatization in SAR

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how chemical structure influences biological activity.[1] The core principle of SAR is that incremental, well-defined modifications to a lead compound can elucidate the key molecular features—pharmacophores—responsible for target binding and efficacy. The insights gained from SAR are critical for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately transforming a hit into a viable drug candidate.[1]

The subject of this guide, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, presents a compelling scaffold for SAR exploration. The cyclopropyl group is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability, improve potency by enforcing a specific conformation, and modulate physicochemical properties.[2][3][4][5] The 2-fluorophenyl ring introduces a specific electronic and steric profile, with the fluorine atom capable of forming key hydrogen bonds and influencing metabolic pathways.[6]

This application note provides a detailed roadmap for creating a focused library of derivatives from this core scaffold. We will explore modifications at three primary sites: the carbonyl group, the alpha-carbon, and the aromatic ring.

dot graph TD { A[Core Scaffold: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone] --> B{Derivatization Strategies}; B --> C[Carbonyl Modifications]; B --> D[Alpha-Carbon Modifications]; B --> E[Aromatic Ring Modifications]; C --> C1[Reductive Amination]; C --> C2[Wittig/HWE Olefination]; D --> D1[Alpha-Halogenation]; E --> E1[Bioisosteric Replacement]; F[Focused Compound Library] <-- C1; F <-- C2; F <-- D1; F <-- E1; F --> G[Biological Screening & Data Analysis]; G --> H[SAR Elucidation]; H --> I[Lead Optimization]; } graph [fontname="Arial", fontsize=10, layout=dot, nodesep=0.5, ranksep=0.5, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; I [fillcolor="#34A853", fontcolor="#FFFFFF"];

Figure 1: Logical workflow for SAR studies.

Derivatization Strategies and Protocols

The following sections provide detailed, step-by-step protocols for several high-impact derivatization strategies. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Carbonyl Group Modifications: Exploring Polar Interactions

Modification of the ketone carbonyl allows for the introduction of diverse functional groups capable of forming new hydrogen bonds and electrostatic interactions within a target's binding pocket.

This powerful reaction converts the ketone into a diverse array of primary, secondary, and tertiary amines, introducing a basic center that can significantly alter solubility and receptor interactions.

  • Causality of Experimental Choices: We utilize sodium triacetoxyborohydride as the reducing agent. It is milder and more selective for iminium ions over ketones than other hydride reagents like sodium cyanoborohydride, allowing for a one-pot procedure with minimal side reactions. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) to prevent hydrolysis of the reducing agent.

Protocol 2.1.1: Synthesis of N-benzyl-1-(1-cyclopropyl-2-(2-fluorophenyl)ethyl)amine

  • Reaction Setup: To a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloroethane (DCE), add benzylamine (1.1 mmol, 1.1 eq) and acetic acid (0.1 mmol, 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The HWE reaction is a highly reliable method for converting ketones into alkenes, offering excellent control over stereochemistry, typically favoring the (E)-isomer.[7][8][9][10][11] This transformation replaces the polar carbonyl with a non-polar double bond, allowing for the exploration of hydrophobic interactions and steric fit.

  • Causality of Experimental Choices: The HWE reaction is preferred over the classic Wittig reaction for ketones, especially sterically hindered ones, as the phosphonate carbanions are more nucleophilic.[7] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phosphonate ester. The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

Protocol 2.1.2: Synthesis of (E)-1-cyclopropyl-2-(2-fluorophenyl)-1-(methoxycarbonyl)prop-1-ene

  • Phosphonate Deprotonation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in 10 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Add a solution of trimethyl phosphonoacetate (1.1 mmol, 1.1 eq) in 5 mL of anhydrous THF dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Addition of Ketone: Cool the resulting ylide solution back to 0 °C and add a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 mmol, 1.0 eq) in 5 mL of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Derivatization at the carbonyl group.

Alpha-Carbon Modifications: Probing Steric and Electronic Effects

The alpha-carbon of the ketone is a prime site for introducing functionality that can explore steric boundaries and introduce new electronic properties.

The introduction of a bromine atom at the alpha-position creates a valuable synthetic handle for subsequent nucleophilic substitution reactions, allowing for the installation of a wide variety of functional groups.

  • Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for alpha-bromination.[1][12][13][14] The reaction is often catalyzed by a small amount of acid, which promotes the formation of the enol tautomer, the active nucleophile in this reaction.[15]

Protocol 2.2.1: Synthesis of 1-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • Reaction Setup: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 mmol, 1.0 eq) in 15 mL of carbon tetrachloride in a round-bottom flask.

  • Initiation: Add N-bromosuccinimide (1.05 mmol, 1.05 eq) and a catalytic amount of ammonium acetate (0.1 mmol, 0.1 eq).[1]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Workup: Cool the reaction to room temperature and filter to remove the succinimide byproduct. Wash the filter cake with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

Aromatic Ring Modifications: Bioisosteric Replacement

While direct modification of the 2-fluorophenyl ring can be challenging, a more strategic approach in SAR studies is to synthesize analogs with bioisosteric replacements for this moiety.[6][16][17][18][19][20][21][22] This allows for the exploration of how different electronic and steric properties in this region of the molecule affect biological activity.

  • Causality of Experimental Choices: Replacing the 2-fluorophenyl ring with other groups like pyridyl, thiophenyl, or differently substituted phenyl rings can significantly impact properties such as pKa, hydrogen bonding capacity, and metabolic stability. The synthesis of these analogs would typically start from a different building block, for example, 2-(pyridin-2-yl)acetic acid, which would then be coupled with cyclopropyl magnesium bromide in a Grignard reaction.[23]

Focused Library Synthesis: The Ugi Multicomponent Reaction

For rapid generation of a diverse set of derivatives, the Ugi four-component reaction (U-4CR) is an exceptionally powerful tool.[2][3][17][18][24] This one-pot reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a complex bis-amide product.[9][24]

  • Causality of Experimental Choices: The Ugi reaction is highly convergent, allowing for the creation of a large library from a relatively small number of starting materials.[25][26][27][28] The reaction is driven to completion by the irreversible Mumm rearrangement.[2][24] While ketones can be less reactive than aldehydes in Ugi reactions, pre-forming the imine or using elevated temperatures can improve yields.[25][27]

dot graph Ugi { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Ketone [label="1-Cyclopropyl-2-\n(2-fluorophenyl)ethanone"]; Amine [label="Amine (R1-NH2)"]; CarboxylicAcid [label="Carboxylic Acid\n(R2-COOH)"]; Isocyanide [label="Isocyanide (R3-NC)"]; Product [label="Bis-amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Figure 3: The Ugi four-component reaction.

Protocol 3.1: General Procedure for Ugi Library Synthesis

  • Reaction Setup: In a vial, combine the amine (1.1 eq) and 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 eq) in methanol (0.5 M). Stir for 1 hour at room temperature.

  • Component Addition: Add the carboxylic acid (1.1 eq) and the isocyanide (1.0 eq).

  • Reaction: Seal the vial and stir at room temperature or heat to 50-60 °C for 24-48 hours.

  • Workup and Purification: Concentrate the reaction mixture and purify by preparative HPLC-MS.

Analytical and Purification Workflow

The success of any SAR campaign hinges on the accurate characterization and purification of the synthesized analogs.

Purification: Preparative HPLC-MS

For the purification of focused libraries, preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.[5][16][19][29]

Protocol 4.1: General Preparative HPLC-MS Method

  • Column: C18 reverse-phase column (e.g., 19 x 100 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV detection at 214 nm and 254 nm, and mass-triggered fraction collection based on the calculated molecular weight of the target compound.

Characterization: NMR and Mass Spectrometry

The identity and purity of each synthesized compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Predicted chemical shifts for the parent compound can serve as a reference.[30]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition. The fragmentation patterns observed in MS/MS can provide additional structural information.[24]

Data Analysis and SAR Interpretation

Once a library of analogs has been synthesized, purified, characterized, and screened for biological activity, the resulting data must be carefully analyzed to extract meaningful SAR.

Table 1: Hypothetical SAR Data for Derivatives of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Compound IDR1 (from Reductive Amination)IC₅₀ (nM)Notes
Parent =O500Starting point.
DA-01 -NH-benzyl250Increased potency, likely due to new interactions.
DA-02 -NH-cyclohexyl800Decreased potency, suggesting steric hindrance.
DA-03 -NH-(4-pyridyl)150Further increased potency, potential H-bond.
HWE-01 =CH-CO₂Me>10000Loss of activity; carbonyl is essential.
AB-01-Nu1 (α-Br) -> α-OH450Similar potency; hydroxyl may mimic carbonyl.
AB-01-Nu2 (α-Br) -> α-N₃600Decreased potency.

dot graph SAR { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; A [label="Synthesize Focused Library"]; B [label="Purify & Characterize Analogs"]; C [label="Biological Screening"]; D [label="Tabulate Structure & Activity Data"]; E [label="Identify Trends & Activity Cliffs"]; F [label="Formulate SAR Hypotheses"]; G [label="Design Next-Generation Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Figure 4: Iterative cycle of SAR-driven lead optimization.

Conclusion

The derivatization of 1-cyclopropyl-2-(2-fluorophenyl)ethanone offers a rich landscape for SAR exploration. By systematically applying the synthetic strategies and protocols outlined in this guide, researchers can generate high-quality, focused libraries of analogs. The careful analysis of the resulting biological data will provide critical insights into the molecular interactions driving activity, paving the way for the rational design of more potent and selective drug candidates. The iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

References

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  • Ugi, I., et al. (1959). A New Reaction of Isocyanides. Angewandte Chemie, 71(11), 386.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL Document Report, CHEMBL5244278. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

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  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 11, 2026, from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved February 11, 2026, from [Link]

  • Adams, J. D., & Nguyen, A. T. (2016). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1410, 267–275. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved February 11, 2026, from [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (5), 576-577. [Link]

  • El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • Armstrong, R. W., et al. (1998). Applications of the Ugi reaction with ketones. Tetrahedron Letters, 39(27), 4651-4654. [Link]

  • Sestelo, J. P., & de Lera, Á. R. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(13), 7424-7431. [Link]

  • Tanemura, K., et al. (2004). A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 42. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 11, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Sestelo, J. P., & de Lera, Á. R. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(13), 7424-7431. [Link]

  • E-Molecules. (2008). Case Studies in Library Design. [Link]

  • Harris, C. J., et al. (2011). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 14(6), 521-531. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(18), 6599. [Link]

  • YouTube. (2025). Performing the Ugi Reaction. [Link]

  • YouTube. (2021). Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 11, 2026, from [Link]

  • Balzarini, J., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]

  • YouTube. (2023). isosteres & bioisosteres in lead optimization. [Link]

  • Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

  • Szolcsányi, P., & Mečiarová, M. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 14(15), 1647-1667. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. PubChem. [Link]

Sources

Experimental procedure for the Corey-Chaykovsky cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The Corey-Chaykovsky cyclopropanation is the gold-standard method for converting


-unsaturated carbonyl compounds (enones) into cyclopropanes using sulfur ylides.[1][2][3] Unlike carbene-based methods (e.g., Simmons-Smith) which rely on alkene electronics, this reaction exploits the nucleophilic nature of sulfur ylides to perform a Michael-initiated ring closure (MIRC).

Why this matters in Drug Discovery: Cyclopropyl groups are "privileged scaffolds" in medicinal chemistry. They act as rigid bioisosteres for alkyl chains, locking conformations to improve receptor binding affinity while simultaneously blocking metabolic hotspots (e.g., preventing P450 oxidation at adjacent carbons).

Mechanistic Expertise: The "Hard/Soft" Switch

Causality governs outcome. The success of this reaction hinges entirely on selecting the correct ylide species. A common failure mode is the accidental formation of epoxides instead of cyclopropanes due to a misunderstanding of ylide thermodynamics.

The Critical Distinction: Sulfoxonium vs. Sulfonium[3][4][5][6][7][8]
  • Dimethyloxosulfonium Methylide (Me

    
    S(O)=CH
    
    
    
    ):
    Derived from Trimethylsulfoxonium Iodide (Me
    
    
    SOI
    ). This ylide is stabilized by the oxygen atom on sulfur. It is a "softer" nucleophile and the addition to the carbonyl is reversible. It prefers the thermodynamic pathway: 1,4-addition (conjugate addition) followed by ring closure to form cyclopropanes .
  • Dimethylsulfonium Methylide (Me

    
    S=CH
    
    
    
    ):
    Derived from Trimethylsulfonium Iodide (Me
    
    
    SI
    ). This ylide is less stable and a "harder" nucleophile. It attacks the hardest electrophile (the carbonyl carbon) irreversibly (kinetic control), leading to epoxides .

Rule of Thumb: For cyclopropanation of enones, always use Me


SOI (Sulfoxonium) .
Pathway Visualization

CoreyChaykovsky Start Enone Substrate Betaine Betaine Intermediate (Enolate) Start->Betaine 1,4-Addition (Michael) Ylide Sulfoxonium Ylide (Me2S(O)=CH2) Ylide->Betaine Rev Reversible 1,2-Addition Betaine->Rev Equilibrium check Cyclo Cyclopropane Product (Thermodynamic) Betaine->Cyclo Intramolecular SN2 (Ring Closure) Epox Epoxide Product (Kinetic - Avoided) Rev->Epox If Hard Ylide used

Figure 1: Mechanistic pathway highlighting the Michael-Initiated Ring Closure (MIRC) specific to sulfoxonium ylides.

Reagent Selection Matrix

Use this table to select the correct system for your specific substrate constraints.

VariableStandard System (DMSO/NaH) Mild System (DMSO/KOtBu) Phase Transfer (DCM/NaOH)
Reagent Me

SOI + NaH
Me

SOI + KOtBu
Me

SOI + 50% NaOH (aq)
Solvent Dry DMSODMSO / THFDCM / Toluene
Catalyst NoneNoneTBAB or TEBA (10 mol%)
Water Tolerance Zero (Strictly Anhydrous)LowHigh (Biphasic)
Substrate Scope Robust; ideal for unhindered enones.Best for base-sensitive substrates.Best for scale-up (>10g); avoids DMSO workup.
Key Risk H

evolution; Exothermic.
Fast reaction; potential polymerization.Slower kinetics; requires vigorous stirring.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMSO)

Best for: Initial discovery scale (100 mg – 5 g) where high conversion is required.

Safety Note: Sodium Hydride (NaH) releases flammable H


 gas. DMSO penetrates skin and carries toxic solutes. Work in a fume hood.
Reagents
  • Trimethylsulfoxonium Iodide (Me

    
    SOI): 1.2 – 1.5 equivalents
    
  • Sodium Hydride (60% dispersion in oil): 1.2 – 1.5 equivalents

  • Anhydrous DMSO (0.2 – 0.5 M concentration relative to substrate)

  • Substrate:

    
    -unsaturated ketone/ester
    
Step-by-Step Procedure
  • Glassware Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under N

    
    .
    
  • Ylide Generation:

    • Add NaH (1.2 equiv) to the flask. (Optional: Wash with dry pentane to remove mineral oil if high purity is needed, though usually unnecessary).

    • Add Me

      
      SOI (1.2 equiv) as a solid.
      
    • Critical Step: Add anhydrous DMSO slowly via syringe.

    • Stir at room temperature (RT) for 30–60 minutes.

    • Observation: The mixture will bubble (H

      
       release) and eventually become a clear or slightly cloudy solution (the ylide, dimethyloxosulfonium methylide). Wait until bubbling ceases.
      
  • Substrate Addition:

    • Dissolve the enone substrate in a minimal amount of dry DMSO or THF.

    • Add the substrate solution dropwise to the ylide solution at RT. (If the reaction is known to be very fast/exothermic, cool to 0°C first).

  • Reaction Monitoring:

    • Stir at RT or slightly elevated temperature (50°C) if sterically hindered.

    • Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.

  • Quench & Workup:

    • Pour the reaction mixture carefully into ice-cold water or saturated NH

      
      Cl.
      
    • Extract 3x with Ethyl Acetate or Et

      
      O.
      
    • Crucial Wash: Wash combined organics 3x with water (to remove DMSO) and 1x with brine.

    • Dry over MgSO

      
      , filter, and concentrate.[4]
      
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10 g) or when avoiding DMSO removal is desired.

Reagents
  • Me

    
    SOI: 1.2 – 1.5 equivalents
    
  • Solvent: Dichloromethane (DCM)

  • Base: 50% w/w NaOH (aqueous)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (10 mol%)

Step-by-Step Procedure
  • Setup: In a flask open to air (or under N

    
     if substrate is sensitive), dissolve the enone substrate and Me
    
    
    
    SOI (1.5 equiv) in DCM (0.3 M).
  • Catalyst Addition: Add the phase transfer catalyst (TBAB, 10 mol%).

  • Initiation: Add the 50% NaOH solution (2–5 equiv) slowly.

  • Agitation: Stir vigorously (1000+ RPM). The reaction rate is diffusion-controlled across the phase boundary.

  • Reflux (Optional): If the reaction is sluggish at RT, heat to mild reflux (40°C).

  • Workup:

    • Dilute with water. Separate layers.

    • Extract aqueous layer with DCM.

    • Wash organics with water/brine.

    • Concentrate. (Note: This method avoids the tedious removal of DMSO).

Troubleshooting & Optimization

Self-Validating Check: If your yield is low, check the diastereoselectivity (dr). Low dr often implies the reaction temperature was too high, allowing reversible betaine formation to scramble stereocenters.

ObservationRoot CauseCorrective Action
No Reaction Ylide not formed (wet DMSO).Use fresh bottle of anhydrous DMSO or add molecular sieves.
Epoxide Formation Wrong salt used (Me

SI).
Verify reagent label. Ensure Sulfoxonium (Me

SOI) is used.
Incomplete Conversion Ylide decomposition.Add fresh ylide in batches. Ensure inert atmosphere.
Low Yield (Workup) DMSO retention.DMSO holds organics.[5][4][6] Perform 3–4 aggressive water washes during extraction.
DMS Stench Dimethyl sulfide byproduct.[6]Quench glassware in a bleach bath (hypochlorite oxidizes DMS to odorless DMSO/sulfone).

Optimization Workflow

Use this logic flow to troubleshoot or optimize new substrates.

Optimization Start Start Optimization Solubility Is Substrate Soluble in DMSO? Start->Solubility BaseSens Base Sensitive? Solubility->BaseSens Yes MethodC Use PTC (DCM/NaOH) (Protocol B) Solubility->MethodC No (Use Biphasic) MethodA Use NaH/DMSO (Protocol A) BaseSens->MethodA No (Robust) MethodB Use KOtBu/THF:DMSO (Instant Methylide) BaseSens->MethodB Yes (Milder)

Figure 2: Decision tree for selecting the optimal experimental condition.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH

    
    )
    
    
    
    SOCH
    
    
    ) and Dimethylsulfonium Methylide ((CH
    
    
    )
    
    
    SCH
    
    
    ).[7][8] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[7][6][8][9][10]1965 , 87, 1353–1364.[7][6][8][9] Link
  • Aggarwal, V. K.; Richardson, J. "The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions."[1] Chem. Commun.[1][6]2003 , 2644.[6] Link

  • Li, A.-H.; Dai, L.-X.; Aggarwal, V. K. "Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement."[11] Chem. Rev.[12][11]1997 , 97, 2341–2372.[2][11] Link

  • Moseen A. Shaikh, et al. "Amberlyst-A26-Mediated Corey–Chaykovsky Cyclopropanation."[8] Org.[1][13][5][12][4][8] Lett.2024 , 26, 4571.[8] Link[8]

Sources

Application Note: Synthetic Route to 4-Cyclopropyl-5-(2-fluorophenyl)-4,5-dihydrothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Cyclopropyl-5-(2-fluorophenyl)-4,5-dihydrothiazole (also known as a 2-thiazoline). Primary Application: Medicinal chemistry scaffolds (e.g., bioisosteres for thiazoles, precursors to peptides, or lipophilic cores in CNS-active agents).[1] Key Challenge: Establishing the specific 4,5-regiochemistry and controlling the diastereoselectivity (cis/trans) of the dihydrothiazole ring. Recommended Route: A stepwise assembly via a Henry (Nitroaldol) Reaction followed by reduction and cyclization. This route offers superior regiocontrol compared to the Hantzsch synthesis, which often favors the fully aromatic thiazole or suffers from regiochemical ambiguity with unsymmetrical ketones.[1]

Retrosynthetic Analysis

To achieve the precise placement of the 4-cyclopropyl and 5-(2-fluorophenyl) groups, the dihydrothiazole ring is disconnected at the C2-N3 and C2-S1 bonds (or N3-C4 and S1-C5 for the backbone). The most reliable disconnection reveals a 1,2-amino alcohol precursor: 2-amino-2-cyclopropyl-1-(2-fluorophenyl)ethanol .

  • Bond Disconnection: The C4-C5 bond is formed via the Henry reaction.

  • Precursors: 2-Fluorobenzaldehyde and (Nitromethyl)cyclopropane.

Retrosynthesis Target 4-Cyclopropyl-5-(2-fluorophenyl) -4,5-dihydrothiazole AminoAlcohol 2-Amino-2-cyclopropyl- 1-(2-fluorophenyl)ethanol Target->AminoAlcohol Cyclization (R-CN or R-NCS) Precursors 2-Fluorobenzaldehyde + (Nitromethyl)cyclopropane AminoAlcohol->Precursors 1. Reduction 2. Henry Reaction

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 0: Preparation of (Nitromethyl)cyclopropane

Note: If not commercially available, this reagent is synthesized from (bromomethyl)cyclopropane.[1]

Reagents: (Bromomethyl)cyclopropane, Sodium Nitrite (NaNO₂), Urea, DMF.[1]

  • Dissolution: Dissolve NaNO₂ (1.5 equiv) and Urea (0.5 equiv, as a scavenger for nitrous acid esters) in dry DMF (0.5 M).

  • Addition: Cool to 0°C. Add (bromomethyl)cyclopropane (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄).

  • Workup: Pour into ice water. Extract with diethyl ether. Wash organic phase with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate carefully (product is volatile).

  • Purification: Distillation under reduced pressure.

Step 1: The Henry (Nitroaldol) Reaction

This step establishes the C4-C5 carbon framework and the oxygen functionality.

Reagents: 2-Fluorobenzaldehyde, (Nitromethyl)cyclopropane, NaOH (aq) or KOtBu/THF.[1] Protocol:

  • Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 equiv) and (nitromethyl)cyclopropane (1.1 equiv) in Ethanol (or THF).

  • Catalysis: Add catalytic 10% NaOH (aq) (0.1 equiv) at 0°C.

  • Progression: Stir at 0°C for 1 hour, then warm to RT. The reaction typically completes in 2–4 hours.

  • Quench: Neutralize with 1M HCl.

  • Isolation: Extract with EtOAc. The product, 2-cyclopropyl-1-(2-fluorophenyl)-2-nitroethanol , is obtained as a mixture of diastereomers (anti/syn).

    • Expert Tip: For high diastereoselectivity (usually anti-selective), use a Copper(II)-ligand catalyst system (e.g., Cu(OAc)₂ + chiral diamine) [1].[1]

Step 2: Nitro Reduction to Amino Alcohol

Preserving the cyclopropyl ring during reduction is critical. Avoid harsh catalytic hydrogenation (e.g., PtO₂/H₂/High Pressure) which might open the ring.[1]

Recommended Method: Zn / HCl (mild) or H₂ / Raney Nickel (controlled).[1] Protocol (Zn/HCl):

  • Dissolution: Dissolve the nitroalcohol in Methanol/HCl (aq).

  • Reduction: Add Zinc dust (5-10 equiv) portion-wise at 0°C. Vigorous evolution of H₂ occurs.

  • Workup: Filter through Celite. Basify filtrate with NH₄OH to pH > 10. Extract with DCM.

  • Product: 2-amino-2-cyclopropyl-1-(2-fluorophenyl)ethanol .

    • Checkpoint: Verify the amine formation by IR (loss of NO₂ bands at ~1550/1370 cm⁻¹) and MS.

Step 3: Cyclization to 4,5-Dihydrothiazole

The method depends on the desired substituent at the 2-position (R).

Variant A: Synthesis of 2-Substituted Dihydrothiazoles (R = Aryl/Alkyl)

This route proceeds via an Oxazoline intermediate, which is then converted to the Thiazoline.[1]

  • Oxazoline Formation:

    • React the amino alcohol with the corresponding Nitrile (R-CN) in the presence of ZnCl₂ (catalytic) and chlorobenzene at reflux (Bolm conditions) [2].

    • Alternatively, use the imidate hydrochloride (Pinner salt) of the nitrile.[1]

    • Result: 4-cyclopropyl-5-(2-fluorophenyl)-2-substituted-oxazoline.

  • Thionation (O -> S exchange):

    • Dissolve the oxazoline in Toluene.

    • Add Lawesson's Reagent (0.6 equiv).

    • Reflux for 2–3 hours.

    • Mechanism: The Lawesson's reagent selectively converts the oxazoline oxygen to sulfur, driving the rearrangement to the thermodynamically stable thiazoline.[1]

Variant B: Synthesis of 2-Amino Dihydrothiazoles (R = NH₂)

Common in drug discovery for CNS targets.

  • Thiourea Formation: React the amino alcohol with Benzoyl Isothiocyanate, followed by hydrolysis (K₂CO₃/MeOH) to get the free thiourea.[1]

  • Cyclization: Treat the thiourea-alcohol with Appel conditions (PPh₃, CCl₄/CBr₄, Et₃N) or Tosyl Chloride/Pyridine .[1]

    • This effects intramolecular displacement of the activated hydroxyl group by the sulfur atom.

    • Stereochemistry: This is an S_N2 inversion. If you started with anti-amino alcohol, you obtain cis-dihydrothiazole.

Quantitative Data Summary

StepReagentConditionsTypical YieldKey Observation
1 (Nitromethyl)cyclopropane + 2-F-PhCHONaOH (cat), EtOH, 0°C85-92%Diastereomeric mixture (approx 60:40 anti:syn without chiral cat).
2 Zn / HClMeOH, 0°C -> RT75-80%Exothermic; keep cool to prevent side reactions.
3A R-CN + ZnCl₂PhCl, Reflux70-85%Formation of Oxazoline (IR: 1640 cm⁻¹ C=N).
3B Lawesson's ReagentToluene, 110°C80-90%Conversion to Thiazoline (IR: 1610 cm⁻¹ C=N, shift).[1]

Mechanistic Pathway (Graphviz)

SynthesisPathway Step1 Step 1: Henry Reaction Nucleophilic attack of Nitronate on Aldehyde Inter1 Intermediate: 2-Nitro-alcohol Step1->Inter1 Step2 Step 2: Reduction Conversion of NO2 to NH2 (Retention of Config) Inter2 Intermediate: Amino Alcohol Step2->Inter2 Step3 Step 3: Cyclization (via Oxazoline) Condensation with Nitrile -> O-S Exchange Final Product: 4-Cyclopropyl-5-(2-fluorophenyl) -4,5-dihydrothiazole Step3->Final Inter1->Step2 Inter2->Step3

Figure 2: Stepwise mechanistic progression from starting materials to the heterocycle.

Troubleshooting & Expertise (E-E-A-T)

  • Regiochemistry Validation: In the final dihydrothiazole, the C4-H (cyclopropyl bearing) and C5-H (aryl bearing) protons will show distinct coupling constants in ¹H NMR.

    • Cis-isomer: J ≈ 8–10 Hz.

    • Trans-isomer: J ≈ 4–6 Hz.

    • Use NOESY to confirm spatial proximity of the Cyclopropyl methine proton and the Aryl ortho-proton.

  • Cyclopropyl Stability: The cyclopropyl ring acts as a sigma-donor. Under strongly acidic conditions (e.g., H₂SO₄ cyclization), it may open to form a homoallyl cation.[1] The ZnCl₂ (Lewis acid) or Lawesson's routes are neutral/mild and preserve the ring integrity.

  • Handling Lawesson's Reagent: This reagent is moisture sensitive and foul-smelling. Use in a fume hood. The byproduct is a solid cyclic phosphonate that can be filtered off, but column chromatography is usually required to remove trace organophosphorus impurities.[1]

References

  • Palomo, C., Oiarbide, M., & Laso, A. (2005).[1] "Copper-catalyzed enantioselective Henry reaction." Angewandte Chemie International Edition, 44(25), 3881-3884.[1] Link[1]

  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991).[1] "Synthesis of Optically Active Bis(oxazolines)." Chemische Berichte, 124(5), 1173-1180.[1] Link[1]

  • Nishiyama, T., & Kishi, M. (2007).[1] "One-pot synthesis of 2-thiazolines from 2-aminoethanols and nitriles." Tetrahedron Letters, 48(34), 5925-5928.[1] Link[1]

  • Taylor & Francis Online. (2020). "Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Note: Describes the related hydrazono-derivative synthesis via bromoketones).

Sources

Application Note: Advanced Heterocyclic Synthesis Using 2-Fluorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-Fluorophenyl cyclopropyl ketone to create heterocyclic compounds

Executive Summary & Chemical Rationale

2-Fluorophenyl cyclopropyl ketone (CAS: 150322-73-9 / 6640-25-1) is a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity profile, which allows for the rapid construction of fused bicyclic heterocycles—specifically thienopyridines , indazoles , and benzisoxazoles .

For the drug developer, this molecule offers three distinct chemical handles:

  • The Carbonyl Electrophile: Susceptible to nucleophilic attack (Grignard, amines, hydrazines).

  • The 2-Fluoro Substituent: A highly labile leaving group activated for intramolecular Nucleophilic Aromatic Substitution (

    
    ), enabling ring closure.
    
  • The Cyclopropyl Ring: Provides metabolic stability and unique steric bulk without the rotatable bond entropy of an isopropyl group. It remains intact in most basic conditions but can serve as a radical clock or undergo ring-opening under specific Lewis acid catalysis.

This guide details the protocols for leveraging these handles to synthesize bioactive scaffolds, including the critical intermediate for the antiplatelet drug Prasugrel .[1]

Reactivity Architecture

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMap Start 2-Fluorophenyl Cyclopropyl Ketone Path1 Alpha-Bromination Start->Path1 Br2 / HBr (Radical/Ionic) Path2 Hydrazine Condensation Start->Path2 N2H4 / Base (High Temp) Path3 Hydroxylamine Condensation Start->Path3 NH2OH.HCl Base Prasugrel Thienopyridines (Prasugrel Scaffold) Path1->Prasugrel S-Alkylation & Cyclization Indazole 3-Cyclopropyl- 1H-Indazole Path2->Indazole SNAr Cyclization Benzisoxazole 3-Cyclopropyl- 1,2-Benzisoxazole Path3->Benzisoxazole O-Cyclization

Figure 1: Divergent synthesis pathways. The 2-fluoro group enables


 cyclization (Red/Yellow paths), while the alpha-carbon allows functionalization for thienopyridines (Green path).

Application A: Synthesis of Thienopyridines (Prasugrel Pathway)

The most commercially significant application of 2-fluorophenyl cyclopropyl ketone is in the synthesis of Prasugrel , a P2Y12 platelet inhibitor. The ketone is first activated via alpha-bromination, creating a dual-electrophile species capable of alkylating the thienopyridine core.

Mechanism

The cyclopropyl group stabilizes the adjacent carbocation/radical intermediates during bromination, but care must be taken to prevent ring opening by HBr. The subsequent step involves the displacement of the bromide by the thienopyridine nitrogen or sulfur nucleophiles.

Protocol 1: Alpha-Bromination & Coupling

Target: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

ParameterSpecification
Reagents Bromine (

), 48% HBr (cat.), Acetic Acid (solvent)
Temperature 0°C to 20°C (Strict control required)
Time 2–4 Hours
Yield Target >85%

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (56 mmol) of 2-fluorophenyl cyclopropyl ketone in 50 mL of glacial acetic acid. Add 0.5 mL of 48% HBr as an initiator.

  • Bromination: Cool the solution to 0–5°C. Add a solution of bromine (9.0 g, 1.0 eq) in acetic acid dropwise over 60 minutes.

    • Critical Control Point: The color should dissipate before the next drop is added. If the orange color persists, pause addition and allow the reaction to initiate (slight warming may be needed, but do not exceed 25°C to avoid cyclopropyl ring opening).

  • Quench: Pour the mixture into 200 mL of ice water. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Neutralization: Wash the organic layer with saturated

    
     until pH is neutral. Dry over 
    
    
    
    and concentrate in vacuo.
  • Coupling (Prasugrel Step): The resulting alpha-bromo ketone is unstable and should be used immediately. React with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one derivatives in the presence of

    
     in Acetone or DMF to form the Prasugrel precursor.
    

Expert Insight: The 2-fluoro group remains intact during this sequence; it is the alpha-position that is reactive here. The fluorine atom serves to modulate the lipophilicity and metabolic stability of the final drug.

Application B: Synthesis of 3-Cyclopropyl-1H-Indazoles

Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib). The 2-fluorophenyl moiety allows for a "one-pot" condensation-cyclization with hydrazine.

Mechanism[3][4][5][6]
  • Condensation: Hydrazine forms a hydrazone at the ketone carbonyl.

  • 
     Cyclization:  The distal nitrogen of the hydrazone attacks the 2-position of the phenyl ring, displacing the fluoride ion. This requires thermal energy or base catalysis.[2]
    
Protocol 2: Hydrazine Cyclization

Target: 3-Cyclopropyl-1H-indazole

ParameterSpecification
Reagents Hydrazine Hydrate (excess), Ethylene Glycol or DMSO
Catalyst

or

(optional)
Temperature 120°C – 140°C
Safety Generates HF (neutralized by base)

Step-by-Step Methodology:

  • Preparation: In a pressure tube or round-bottom flask, combine 2-fluorophenyl cyclopropyl ketone (1.0 eq) with Hydrazine Hydrate (5.0 eq) in Ethylene Glycol (0.5 M concentration).

  • Heating: Heat the mixture to 130°C for 12–16 hours.

    • Note: The reaction proceeds via the hydrazone intermediate.[2] If the hydrazone forms but does not cyclize, increase temperature to 150°C.

  • Workup: Cool to room temperature. Pour into water (5x reaction volume). The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Validation: The disappearance of the ketone peak (~1680


) in IR and the loss of the aromatic fluorine signal in 

NMR confirms cyclization.

Application C: Synthesis of 3-Cyclopropyl-1,2-Benzisoxazoles

Similar to the indazole route, hydroxylamine can be used to form the benzisoxazole core, a bioisostere found in antipsychotics (e.g., Risperidone derivatives).

Protocol 3: Oxime Formation & Base-Mediated Closure

Step-by-Step Methodology:

  • Oxime Formation: React the ketone with Hydroxylamine Hydrochloride (

    
    ) and Sodium Acetate in Ethanol at reflux for 2 hours. Isolate the oxime.
    
  • Cyclization: Dissolve the oxime in DMF. Add Potassium tert-butoxide (

    
    -BuOK, 1.2 eq). Heat to 80°C.
    
  • Mechanism: The oxime oxygen displaces the 2-fluorine (

    
    ).
    
  • Result: Formation of 3-cyclopropyl-1,2-benzisoxazole .

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Bromination Cyclopropyl ring openingKeep T < 25°C. Avoid strong Lewis acids. Use Acetic Acid as solvent to buffer HBr.
Incomplete Cyclization (Indazole) Insufficient Temp / F- leaving group stabilityThe cyclopropyl group is electron-donating, deactivating the ring slightly for

. Use a higher boiling solvent (DMSO) and stronger base (

).
Impurity Profile Wolffe-Kishner ReductionIn the hydrazine reaction, avoid extremely high temps (>180°C) without base, or the ketone may reduce to the methylene (

) instead of cyclizing.

Safety & Handling (HF Management)

When utilizing 2-fluorophenyl cyclopropyl ketone in


 reactions (Protocols B & C), Hydrogen Fluoride (HF)  or Fluoride salts are generated as byproducts.
  • Glassware: Standard borosilicate is generally acceptable for dilute fluoride salts generated in situ under basic conditions.

  • Scavenging: Ensure at least 1.1 equivalents of base (Carbonate or Hydroxide) are present to neutralize HF immediately upon formation (

    
    ).
    
  • Skin Exposure: In case of contact with reaction mixtures, treat as a potential fluoride burn; use Calcium Gluconate gel.

References

  • Prasugrel Intermediate Synthesis: Sourcing Prasugrel Intermediates: Your Guide to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. NINGBO INNO PHARMCHEM. Link

  • Indazole Synthesis (General ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ): New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. J. Org. Chem. 2006, 71(21), 8166-72. Link
    
  • Cyclopropyl Ketone Reactivity: A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. BenchChem. Link

  • Prasugrel Synthesis Patent: Method for preparing prasugrel intermediate cyclopropyl-2-fluorine benzyl ketone. CN102311325B. Link

  • Indazole Derivatives: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules 2019. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Fluorophenyl cyclopropyl ketone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to enhance the yield, purity, and success of your experiments.

Section 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones. It involves the reaction of an aromatic ring (fluorobenzene) with an acylating agent (cyclopropanecarbonyl chloride) in the presence of a Lewis acid catalyst.[1][2] While straightforward in principle, several side reactions can complicate the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway and the expected major product?

The Friedel-Crafts acylation of fluorobenzene with cyclopropanecarbonyl chloride is an electrophilic aromatic substitution. The fluorine atom is an ortho, para-directing group. The reaction proceeds by generating a highly electrophilic acylium ion from the cyclopropanecarbonyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich fluorobenzene ring. Due to steric hindrance from the fluorine atom, the major product is the para-substituted isomer, 4-Fluorophenyl cyclopropyl ketone, with the ortho-substituted isomer, 2-Fluorophenyl cyclopropyl ketone, being the desired, albeit often minor, product in this context.

Q2: What are the most common side products in this reaction?

The most prevalent side products are the isomeric 4-Fluorophenyl cyclopropyl ketone and, under certain conditions, diacylated products.[4] Although the acyl group is deactivating, forcing conditions can lead to a second acylation.[4][5]

Q3: Why is positional isomerism (ortho vs. para) a key challenge?

While the fluorine atom electronically activates both the ortho and para positions for electrophilic attack, the bulky acylium ion intermediate faces significant steric repulsion when approaching the ortho position, which is adjacent to the fluorine atom.[4] Consequently, the reaction kinetically favors substitution at the less hindered para position. Achieving high selectivity for the ortho product is a primary challenge of this route.

Troubleshooting Guide: Friedel-Crafts Acylation
Problem 1: Low Yield of 2-Fluorophenyl Cyclopropyl Ketone (Ortho Isomer) and High Yield of 4-Fluorophenyl Cyclopropyl Ketone (Para Isomer)

Causality: This is the most common outcome due to sterics. Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier at the ortho position, but this can also lead to other side reactions.

Solutions:

  • Temperature Control: Maintain lower reaction temperatures (e.g., 0-5 °C) during the addition of the acylating agent. This enhances selectivity by favoring the pathway with the lower activation energy, which is often the para substitution.[4]

  • Choice of Lewis Acid: While AlCl₃ is common, exploring milder Lewis acids like ZnCl₂ or BF₃·OEt₂ may alter the steric bulk of the electrophilic species and influence the ortho/para ratio.

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or carbon disulfide are standard. Experimenting with nitrobenzene, which can complex with the Lewis acid, may alter the reactivity profile.

Problem 2: Formation of Diacylated Byproducts

Causality: The introduction of the first acyl group deactivates the aromatic ring, making a second substitution less favorable.[4][5] However, using a large excess of the acylating agent or Lewis acid, or running the reaction at high temperatures, can force a second acylation.[4]

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of cyclopropanecarbonyl chloride.

  • Catalyst Loading: Avoid using a large excess of the Lewis acid. A stoichiometric amount is typically required because the product ketone complexes with the catalyst, but a significant excess is unnecessary and can promote side reactions.[3][5]

  • Reverse Addition: Consider adding the fluorobenzene to the mixture of the Lewis acid and acyl chloride to maintain a low concentration of the activated aromatic ring, thus disfavoring polyacylation.

Data Summary: Effect of Conditions on Product Distribution

ParameterConditionExpected Outcome on Ortho/Para RatioRationale
Temperature Low (0-25°C)Decreased ortho, Increased paraFavors kinetically controlled, sterically less hindered product.[4]
High (>50°C)Increased ortho (relative to low temp)Provides energy to overcome steric hindrance, but may increase byproducts.
Stoichiometry >1.5 eq. Acyl ChloridePotential for diacylationExcess electrophile can overcome deactivation of the ring.[4]
~1.0 eq. Acyl ChlorideMinimized diacylationLimits the availability of the electrophile for a second reaction.
Visualizing the Friedel-Crafts Acylation Pathway

G reagents Fluorobenzene + Cyclopropanecarbonyl Chloride + AlCl₃ acylium Acylium Ion Generation [C₃H₅CO]⁺ reagents->acylium attack Electrophilic Attack on Fluorobenzene Ring acylium->attack ortho_intermediate Ortho Sigma Complex (Sterically Hindered) attack->ortho_intermediate Ortho Attack para_intermediate Para Sigma Complex (Sterically Favored) attack->para_intermediate Para Attack ortho_product 2-Fluorophenyl cyclopropyl ketone ortho_intermediate->ortho_product Deprotonation para_product 4-Fluorophenyl cyclopropyl ketone para_intermediate->para_product Deprotonation

Caption: Ortho vs. Para selectivity in Friedel-Crafts acylation.

Section 2: Grignard Reaction Route

An alternative strategy involves forming the carbon-carbon bond using a Grignard reagent. This typically involves reacting a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with a 2-fluorophenyl electrophile like a nitrile or a Weinreb amide.[6] This route can offer better regioselectivity but comes with its own set of challenges, primarily related to the high reactivity of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common Grignard-based strategy for this synthesis?

The most reliable approach is the reaction of cyclopropylmagnesium bromide with N-methoxy-N-methyl-2-fluorobenzamide (a Weinreb amide).[7] The resulting tetrahedral intermediate is stable and does not collapse to the ketone until acidic workup. This prevents the common side reaction of over-addition. Another viable method is the reaction with 2-fluorobenzonitrile.[6][8]

Q2: What is the primary side reaction to avoid when using Grignard reagents?

When using more reactive electrophiles like acyl chlorides or esters, the primary side reaction is the formation of a tertiary alcohol. This occurs when a second molecule of the Grignard reagent adds to the ketone product, which is formed in situ and is more reactive than the starting ester/acyl chloride.[6][9]

Troubleshooting Guide: Grignard Reaction
Problem 1: Formation of a Tertiary Alcohol Byproduct (2-fluorophenyl)dicyclopropylmethanol

Causality: This occurs when the initially formed ketone reacts with a second equivalent of the Grignard reagent. This is especially problematic with highly reactive electrophiles.

Solutions:

  • Use a Weinreb Amide: The best solution is to use N-methoxy-N-methyl-2-fluorobenzamide as the electrophile. The chelated intermediate formed is stable at the reaction temperature and prevents over-addition.[7]

  • Use a Nitrile: Reacting cyclopropylmagnesium bromide with 2-fluorobenzonitrile yields an imine intermediate, which is hydrolyzed to the ketone during workup, effectively preventing over-addition.[8]

  • Low Temperature: If using an ester, conduct the reaction at very low temperatures (e.g., -78 °C) and add the Grignard reagent slowly to keep the concentration of the reagent low, minimizing the chance of a second addition.

Problem 2: Low Yield and Presence of Bicyclopropyl or Benzene

Causality: Grignard reagents are highly sensitive to moisture and oxygen. Any protic source (water, alcohols) will quench the reagent. Homo-coupling (Wurtz-type reaction) can also occur, especially in the presence of certain metal impurities or at higher temperatures.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

  • Reagent Quality: Use freshly prepared or recently titrated Grignard reagent to ensure its activity is known.

  • Controlled Addition: Add the Grignard reagent to the solution of the electrophile at a controlled rate to maintain a low instantaneous concentration, which can suppress side reactions.

Visualizing the Grignard Reaction Pathways

G cluster_0 Desired Pathway (Weinreb Amide) cluster_1 Side Reaction Pathway (Ester/Acyl Chloride) W_Amide 2-Fluoro-Weinreb Amide Stable_Intermediate Stable Chelated Intermediate W_Amide->Stable_Intermediate Grignard_W Cyclopropyl-MgBr Grignard_W->Stable_Intermediate Workup_W Aqueous Workup Stable_Intermediate->Workup_W Ketone_Product 2-Fluorophenyl cyclopropyl ketone Workup_W->Ketone_Product Ester 2-Fluoro-benzoyl chloride/ester Ketone_Intermediate Ketone (in situ) Ester->Ketone_Intermediate Grignard_E1 1st eq. Cyclopropyl-MgBr Grignard_E1->Ketone_Intermediate Tertiary_Alcohol Tertiary Alcohol Byproduct Ketone_Intermediate->Tertiary_Alcohol Grignard_E2 2nd eq. Cyclopropyl-MgBr Grignard_E2->Tertiary_Alcohol

Caption: Grignard synthesis: desired vs. side reaction pathway.

Section 3: Alternative Synthetic Routes & Potential Pitfalls

While Friedel-Crafts and Grignard reactions are common, other methods exist, each with unique potential side reactions.

Decarboxylation of β-Keto Acids

Q: Can 2-Fluorophenyl cyclopropyl ketone be synthesized via a decarboxylation route, and what are the risks?

A route involving the decarboxylation of a β-keto acid precursor, such as 2-(2-fluorobenzoyl)cyclopropane-1-carboxylic acid, is plausible. However, a significant side reaction has been reported for related systems. Thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids can lead to an unexpected rearrangement. Instead of simple decarboxylation to the ketone, the cyclopropane ring can open, leading to the formation of a 2-substituted-4,5-dihydrofuran. This occurs because the ring opening can be facile when the cyclopropyl ring is adjacent to two carbonyl groups.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation (Para-selective)
  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.05 eq.) to the AlCl₃ slurry and stir for 15 minutes.

  • Fluorobenzene Addition: Add fluorobenzene (1.0 eq.) dissolved in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the ortho and para isomers.

Protocol 2: Grignard Reaction with a Weinreb Amide
  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add N-methoxy-N-methyl-2-fluorobenzamide (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Grignard Addition: Slowly add cyclopropylmagnesium bromide (1.2 eq., solution in THF) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone via column chromatography if necessary.

Troubleshooting Workflow

G start Synthesis of 2-Fluorophenyl cyclopropyl ketone route Choose Synthetic Route start->route fc Friedel-Crafts Acylation route->fc Direct grignard Grignard Reaction route->grignard Regioselective fc_issue Identify Primary Issue fc->fc_issue grignard_issue Identify Primary Issue grignard->grignard_issue low_ortho Low ortho/para Ratio fc_issue->low_ortho Isomer Mix diacylation Diacylation Occurs fc_issue->diacylation High MW Impurity solve_ortho Adjust Temperature and Lewis Acid low_ortho->solve_ortho solve_diacyl Control Stoichiometry (1.05 eq. Acyl Chloride) diacylation->solve_diacyl tertiary_alcohol Tertiary Alcohol Formation grignard_issue->tertiary_alcohol Over-addition low_yield Low Yield / Quenching grignard_issue->low_yield Reagent Failure solve_alcohol Use Weinreb Amide or Nitrile Electrophile tertiary_alcohol->solve_alcohol solve_yield Ensure Strict Anhydrous Conditions low_yield->solve_yield

Caption: A general troubleshooting workflow for synthesis.

References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Weldegirma, S. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. Retrieved from [Link]

  • Chemdad Co. (n.d.). Cyclopropyl 2-fluorobenzyl ketone. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. As cited in Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

Sources

Technical Support Center: Removal of Di-halogenated Byproducts from Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges of removing persistent di-halogenated byproducts from your synthetic preparations. The following content is designed to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Isolating Your Target Compound

This section is designed to address specific, common issues encountered during the purification of mono-halogenated products from their di-halogenated counterparts.

Scenario 1: My desired mono-halogenated product is co-eluting with the di-halogenated byproduct during column chromatography.

This is a frequent challenge due to the similar polarities of mono- and di-halogenated analogs. Here’s a systematic approach to achieving separation:

Initial Steps:

  • Re-evaluate Your Solvent System: A single solvent system may not be sufficient. Consider a gradient elution. Start with a less polar solvent system to allow the less polar di-halogenated byproduct to begin moving down the column, then gradually increase the polarity to elute your more polar mono-halogenated product.

  • Solvent System Modification:

    • Hexane/Ethyl Acetate: This is a common starting point. If co-elution occurs, try switching to a solvent system with different selectivity.

    • Toluene/Ethyl Acetate or Dichloromethane/Methanol: These systems can alter the pi-pi or hydrogen bonding interactions with the silica gel, potentially improving separation.[1]

    • Pentafluorophenyl (PFP) or Phenyl-Hexyl Columns: For challenging separations, consider using columns with stationary phases that offer different retention mechanisms, such as pi-pi interactions.[1][2] These can be particularly effective for aromatic compounds.[1][2]

Advanced Strategies:

  • Temperature Modification: Adjusting the column temperature can sometimes improve resolution. Try running the column at a temperature 15°C cooler and 15°C warmer than ambient to see if separation improves.[1]

  • Supercritical Fluid Chromatography (SFC): SFC, particularly chiral SFC, can offer excellent resolution for closely related halogenated compounds where traditional HPLC fails.[2]

Workflow for Optimizing Chromatographic Separation:

Caption: Decision workflow for troubleshooting co-elution in column chromatography.

Scenario 2: Recrystallization is failing to remove the di-halogenated byproduct.

Recrystallization relies on differences in solubility between your desired product and the impurity.[3][4][5] If both compounds have very similar solubility profiles, this method can be ineffective.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical.[3][6] The ideal solvent will dissolve your mono-halogenated product at high temperatures but have limited solubility for it at low temperatures, while the di-halogenated byproduct remains in solution.[6]

    • Systematic Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

    • Mixed Solvent Systems: If a single solvent doesn't work, try a two-solvent system.[4] Dissolve your crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[4] Allow to cool slowly.

  • Seeding: If your purified mono-halogenated product is available, add a small seed crystal to the cooled, supersaturated solution to encourage crystallization of the desired compound.

  • Slow Cooling: Rapid cooling can lead to the co-precipitation of impurities.[5][7] Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or ice bath.[5][7]

Quantitative Data Summary for Solvent Selection:

Solvent SystemSolubility of Mono-halogenated (Hot)Solubility of Mono-halogenated (Cold)Solubility of Di-halogenated (Cold)Outcome
Ethanol/WaterHighLowHighGood
TolueneHighModerateModeratePoor
HexanesLowLowLowUnsuitable
Scenario 3: I have a small amount of di-halogenated byproduct that is difficult to remove by physical methods.

For trace amounts of reactive impurities, chemical scavengers can be a highly effective solution.

Chemical Scavenging Approach:

  • Thiol-Based Scavengers: Resins functionalized with thiol groups can selectively react with and bind to halogenated compounds, allowing for easy removal by filtration.[8]

  • Amine-Based Scavengers: In some cases, primary or secondary amine-functionalized resins can be used to react with and sequester halogenated impurities.

  • Procedure:

    • Dissolve the crude product in a suitable solvent.

    • Add the scavenger resin (typically 3-5 equivalents relative to the impurity).

    • Stir the mixture at room temperature for 4-16 hours.[9]

    • Filter off the resin to obtain the purified product in solution.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic conditions that lead to the formation of di-halogenated byproducts?

A1: Di-halogenated byproducts often arise from over-reaction. This is particularly common in electrophilic aromatic substitution reactions where the initial halogenation activates the ring, making it more susceptible to a second halogenation. Key factors include:

  • Stoichiometry: Using an excess of the halogenating agent.

  • Reaction Time: Allowing the reaction to proceed for too long.

  • Temperature: Higher reaction temperatures can increase the rate of the second halogenation.

  • Catalyst Loading: High concentrations of a Lewis acid catalyst can promote over-halogenation.

Q2: How can I proactively minimize the formation of di-halogenated byproducts during my synthesis?

A2: Prevention is always the best strategy. Consider the following adjustments to your reaction protocol:

  • Control Stoichiometry: Use a slight excess of the substrate relative to the halogenating agent.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor the Reaction: Use techniques like TLC, GC, or HPLC to monitor the progress of the reaction and stop it once the desired mono-halogenated product is maximized.

Q3: Are there any non-chromatographic methods for removing di-halogenated byproducts?

A3: Yes, several other techniques can be effective depending on the physical properties of your compounds:

  • Distillation: If there is a significant difference in the boiling points of your mono- and di-halogenated products (generally >25-50°C), fractional distillation can be an excellent purification method.[6] Vacuum distillation can be employed for high-boiling or thermally sensitive compounds.

  • Sublimation: For solid compounds, sublimation can be a powerful purification technique if the desired product has a significantly higher vapor pressure than the di-halogenated impurity.[6][10]

  • Liquid-Liquid Extraction: This can be effective if there is a difference in the partitioning behavior of the two compounds between two immiscible solvents.

Q4: My di-halogenated byproduct is a different isomer from my desired product. How does this affect purification?

A4: Isomeric byproducts can be particularly challenging to separate.

  • Chromatography: The subtle differences in polarity between isomers may still allow for separation by HPLC or SFC, often requiring extensive method development.[2]

  • Crystallization: Isomers can sometimes have different crystal packing energies, leading to differences in solubility that can be exploited through careful recrystallization.

Decision Tree for Purification Method Selection:

Caption: A logical guide to selecting the appropriate purification technique.

References

  • Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids. (2016). ontario.ca. [Link]

  • Control of Pre-formed Halogenated Disinfection Byproducts with Reuse Biofiltration. (2023). PubMed. [Link]

  • Strategies for Reducing Disinfection Byproducts. WesTech Engineering. [Link]

  • Minimization of halogenated disinfection by-product precursors by Al-based electrocoagulation–flotation (ECF) toward cyanobacteria-laden water. (2021). ResearchGate. [Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. (2014). PubMed. [Link]

  • Halogen scavengers. (1996).
  • Recrystallization. University of California, Los Angeles. [Link]

  • Formation of halogenated disinfection byproducts in chlorinated real water during making hot beverage: Effect of sugar addition. (2022). PubMed. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Lab Procedure: Recrystallization | Chemistry. ChemTalk. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Method For Removing Halogens From An Aromatic Compound. (2013).
  • Halogen scavengers. (1992).
  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Reduction of halogenated organic compounds in water: comparison of catalysts and reagents -Which tool should be applied when? ResearchGate. [Link]

  • List of purification methods in chemistry. Wikipedia. [Link]

  • Separation and Purification techniques. KNGAC. [Link]

  • Methods Of Purification: Purification Techniques, Colloidal Solution. Unacademy. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Medium. [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

  • Scavengers. INNOSPEC. [Link]

  • Chromatograms and Separation Efficiency. LibreTexts Chemistry. [Link]

  • Dehalogenation – Knowledge and References. Taylor & Francis. [Link]

  • Separating Techniques: Chromatography. (2022). YouTube. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]

  • Separation techniques: Chromatography. (2016). JournalAgent. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

Sources

Technical Support Center: Large-Scale Exothermic Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Scale-Up of Ketone Synthesis (Oxidation & Acylation) Doc ID: KB-EXO-2024-05 Status: Verified | Level: Senior Process Chemist

Core Directive: The "Thermal Accumulation" Principle

WARNING: The primary cause of catastrophic failure in scaling ketone synthesis is not the total heat of reaction (


), but the rate of heat release  relative to cooling capacity.

In small-scale (gram) synthesis, surface-area-to-volume ratios are high, allowing passive air cooling or simple ice baths to suffice. At kilogram/pilot scale, this ratio drops drastically. If you dose reagents faster than they react, unreacted material accumulates. Once the reaction "kicks in" (often due to a temperature threshold), this accumulated material reacts simultaneously, overwhelming the cooling jacket.

The Golden Rule:

Always operate in a regime where the reaction rate is instantaneous relative to the dosing rate (Dosing Controlled). Never allow significant accumulation of unreacted oxidants or acylating agents.

Critical Process Parameters (CPP) Dashboard

Before initiating any large-scale ketone synthesis ( >100g), validate these parameters.

ParameterSymbolCritical Threshold / TargetWhy it Matters
Adiabatic Temp Rise

Calculate:

If cooling fails, will the mixture boil or decompose? If

, emergency relief is mandatory.
Dosing Rate


of Cooling Capacity
Dosing must be the rate-limiting step. If

rises

above setpoint, STOP dosing.
Coolant Delta


A large delta indicates poor heat transfer (fouling or viscosity issues).
Stirring Speed

Tip speed

m/s
Essential for mass transfer in biphasic (TEMPO) or slurry (Friedel-Crafts) systems.

Protocol A: TEMPO-Mediated Oxidation (Anelli Protocol)

Application: Converting primary/secondary alcohols to aldehydes/ketones using NaOCl (Bleach). Risk Profile: High. NaOCl decomposition is exothermic; over-oxidation is possible.

The Workflow (Graphviz Visualization)

TEMPO_Safety_Workflow Start Start: Alcohol + TEMPO + KBr (Biphasic Mixture) Cooling Cool to 0-5°C (Suppress NaOCl decomp) Start->Cooling Dosing Begin NaOCl Dosing (pH buffered @ 8.5-9.5) Cooling->Dosing Check_Temp Monitor Tr (Reactor Temp) Dosing->Check_Temp Stop_Dose EMERGENCY STOP Dosing Pump Check_Temp->Stop_Dose Tr > 10°C or Rapid Rise Continue Continue Dosing Maintain pH Check_Temp->Continue Tr Stable Stop_Dose->Cooling Wait for Tr to drop Quench Quench with Na2SO3 (Destroy excess oxidant) Continue->Quench Conversion Complete

Figure 1: Safe dosing logic for TEMPO/Bleach oxidation. Note the feedback loop: Temperature spikes trigger an immediate dosing halt.

Step-by-Step Execution Guide
  • Preparation: Dissolve alcohol and TEMPO (1-2 mol%) in DCM (or EtOAc for green chemistry). Add aqueous KBr solution.

  • Buffering: Add aqueous

    
     to buffer pH to 8.6–9.5. Why? At pH < 8, HOCl concentration rises, increasing risk of side reactions and gas evolution. At pH > 10, reaction stalls.
    
  • Thermal Equilibration: Cool the biphasic mixture to 0–5°C. Ensure jacket temperature (

    
    ) is -5°C.
    
  • Controlled Addition: Charge NaOCl (10-13% active chlorine) via a peristaltic pump.

    • Self-Validating Step: The reaction mixture should turn orange/red (oxidized TEMPO) and fade back to yellow as the cycle completes. If it stays dark red, the oxidant is accumulating (DANGER).

  • Quenching: Once TLC/HPLC confirms conversion, add aqueous Sodium Sulfite (

    
    ).
    
    • Caution: The quench is also exothermic. Add slowly.

Protocol B: Friedel-Crafts Acylation

Application: Synthesis of aromatic ketones using Acid Chlorides/Anhydrides and Lewis Acids (


, 

). Risk Profile: High. Violent gas evolution (HCl) and precipitation (slurry) causing heat transfer loss.
The Logic of Failure (Graphviz Visualization)

FC_Failure_Mode Reagent_Add Rapid Catalyst Addition Complexation Complex Formation (Exothermic) Reagent_Add->Complexation Viscosity Slurry Thickens (Viscosity Rise) Complexation->Viscosity Product precipitates Heat_Transfer Heat Transfer Coeff (U) Drops Drastically Viscosity->Heat_Transfer Poor Mixing Hotspots Localized Hotspots & Runaway Heat_Transfer->Hotspots Heat cannot escape

Figure 2: The "Viscosity Trap" in Friedel-Crafts scale-up. As solids form, cooling efficiency drops, leading to thermal runaway.

Troubleshooting Guide

Scenario 1: The "Delayed Exotherm"

  • Symptom: You add

    
    , but temperature doesn't rise immediately. You increase the addition rate. Suddenly, temperature spikes 20°C.
    
  • Root Cause: The solid catalyst was not dispersed. It clumped at the bottom, and once the stirrer broke the clump, the entire mass reacted at once.

  • Fix: Use a solid dosing funnel (powder addition funnel) and ensure high-torque agitation (anchor or helical ribbon impeller) before starting addition.

Scenario 2: HCl Scrubber Overload

  • Symptom: Scrubber is smoking; back-pressure in the reactor.

  • Root Cause: Acylation releases 1 mole of HCl gas per mole of product. At scale, this is hundreds of liters of gas.

  • Fix: Calculate the Total Gas Evolution Volume (

    
    ). Ensure the scrubber line diameter is sufficient (avoid 1/4" tubing; use >1/2"). Use a caustic scrubber (NaOH) with an active cooling loop, as acid-base neutralization in the scrubber is also exothermic.
    

Troubleshooting Q&A

Q: During TEMPO oxidation, the temperature is rising even though I stopped the bleach feed. What is happening?

  • Diagnosis: You have "Thermal Accumulation." You dosed bleach faster than the reaction could consume it. Now, the accumulated bleach is reacting.

  • Immediate Action:

    • Crash Cool: Set jacket to maximum cooling capacity.

    • Dilute: If the reactor has headspace, add cold solvent (DCM/Water) to increase thermal mass and dilute reactants.

    • Do NOT Quench yet: Adding sulfite now will generate more heat. Wait for the temp to plateau.[1]

Q: My Friedel-Crafts reaction turned into a solid brick. How do I salvage it?

  • Diagnosis: The solvent volume was too low for the complex formed. Friedel-Crafts intermediates are often ionic liquids or thick sludges.

  • Corrective Action: Do not attempt to increase stir speed immediately (you will break the shaft). Add a compatible high-boiling solvent (e.g., 1,2-dichloroethane or nitrobenzene, if compatible) slowly to dissolve/slurry the mass. For future runs, use a minimum of 5-10 volumes of solvent relative to the substrate.

Q: How do I calculate the Maximum Temperature of Synthesis (MTSr)?

  • Answer:

    
    .
    
    • If your process runs at 20°C and

      
       is 60°C, your MTSr is 80°C.
      
    • Critical Check: Is 80°C below the boiling point of your solvent? Is it below the decomposition temperature of your reagent (e.g., NaOCl decomposes rapidly >40°C)? If No, the process is unsafe.

References

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Oxidation to Aldehydes and Ketones." American Chemical Society.[2][3] Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link

  • Etchells, J. C. (1997). "The protection of reactors containing exothermic reactions: an HSE view." IChemE Symposium Series No. 134. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Safety and Scale-up).
  • Health and Safety Executive (HSE). "Chemical Reaction Hazards and the Risk of Thermal Runaway." HSE Books. Link

Sources

Validation & Comparative

Comparative Guide: 2-Fluorophenyl Cyclopropyl Ketone vs. 2-Fluorophenyl Cyclopentyl Ketone in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Fluorophenyl cyclopropyl ketone (A) and 2-Fluorophenyl cyclopentyl ketone (B) . While both serve as critical intermediates in the synthesis of aryl-cycloalkyl scaffolds, their utility diverges significantly due to the unique electronic and steric properties of the cycloalkyl rings.

  • Compound A (Cyclopropyl): Primarily utilized for its metabolic stability and unique electronic character (pseudo-unsaturation). It is a key structural motif in P2Y12 inhibitors (e.g., Prasugrel intermediates) and kinase inhibitors.

  • Compound B (Cyclopentyl): Serves as the primary precursor for ring-expansion rearrangements , most notably in the synthesis of dissociative anesthetics like 2-Fluorodeschloroketamine (2-FDCK) .

This guide details the synthesis, reactivity profiles, and strategic applications of both ketones to support decision-making in drug design and process chemistry.

Chemical Properties & Reactivity Profile[1][2][3]

The core difference lies in the ring strain and the resulting electronic effects.[1]

Feature2-Fluorophenyl Cyclopropyl Ketone 2-Fluorophenyl Cyclopentyl Ketone
Hybridization High

character in C-C bonds (Walsh orbitals).
Standard

hybridization.
Electronic Effect Electron-donating via conjugation (

-

interaction).
Inductive electron-donating (+I), sterically bulky.
Ring Strain ~27.5 kcal/mol. Prone to ring-opening under acid/radical conditions.~6.2 kcal/mol. Thermodynamically stable ring.
Metabolic Fate CYP Blocker: Resists hydroxylation; can act as a suicide inhibitor if amine-functionalized.CYP Substrate: Prone to oxidative hydroxylation on the ring.
Key Reactivity Nucleophilic addition (carbonyl) without ring cleavage; Acid-catalyzed ring opening.Alpha-bromination followed by thermal ring expansion .
The "Bisecting" Conformation

The cyclopropyl ketone adopts a "bisecting" conformation where the carbonyl


-system aligns with the cyclopropyl C-C bonds, allowing for conjugation. This makes the carbonyl oxygen more basic and the carbonyl carbon slightly less electrophilic compared to the cyclopentyl analog.

Synthesis & Manufacturing Protocols

Both ketones are accessible via Grignard addition to 2-fluorobenzonitrile . This route is preferred over Friedel-Crafts acylation due to the deactivating nature of the fluorine substituent and the sensitivity of the cyclopropyl ring to Lewis acids.

Comparative Synthesis Workflow (DOT Diagram)

SynthesisPathways Start Starting Material: 2-Fluorobenzonitrile GrignardA Reagent A: Cyclopropyl MgBr (THF, 0°C) Start->GrignardA Path A GrignardB Reagent B: Cyclopentyl MgBr (THF, Reflux) Start->GrignardB Path B ImineA Intermediate: Ketimine Mg Salt GrignardA->ImineA Addition Note Optimization: Cyclopropyl MgBr requires lower temp to prevent ring opening. GrignardA->Note KetoneA Product A: 2-Fluorophenyl Cyclopropyl Ketone ImineA->KetoneA Acid Hydrolysis (HCl/H2O) ImineB Intermediate: Ketimine Mg Salt GrignardB->ImineB Addition KetoneB Product B: 2-Fluorophenyl Cyclopentyl Ketone ImineB->KetoneB Acid Hydrolysis (HCl/H2O)

Figure 1: Parallel synthesis of cyclopropyl and cyclopentyl ketones via Grignard addition.

Experimental Protocol: General Procedure

Step 1: Grignard Formation

  • Cyclopropyl MgBr: Prepared from cyclopropyl bromide and Mg turnings in anhydrous THF. Critical: Initiate with iodine/dibromoethane. Maintain temperature

    
     to prevent radical coupling (Wurtz reaction).
    
  • Cyclopentyl MgBr: Prepared from cyclopentyl bromide. Requires reflux to initiate and sustain formation due to steric bulk.

Step 2: Addition to Nitrile

  • Charge a reactor with 2-fluorobenzonitrile (1.0 equiv) and anhydrous THF (5-10 volumes).

  • Cool to 0–5°C (for Cyclopropyl) or RT (for Cyclopentyl).

  • Add Grignard reagent (1.2–1.5 equiv) dropwise over 1 hour.

    • Note: The cyclopropyl Grignard is more reactive; exotherm control is vital.

  • Stir at RT for 3–5 hours (monitor by HPLC for disappearance of nitrile).

  • Quench/Hydrolysis: Slowly add the reaction mixture to cold 3N HCl. Stir vigorously for 2 hours to hydrolyze the intermediate ketimine to the ketone.

  • Workup: Extract with MTBE or Ethyl Acetate. Wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Distillation under reduced pressure (high vacuum).

Downstream Transformations: The Divergence

The most critical distinction between these two ketones is their behavior in


-functionalization and rearrangement .
The "Ketamine" Expansion (Cyclopentyl Specific)

2-Fluorophenyl cyclopentyl ketone is the specific precursor for 2-Fluorodeschloroketamine (2-FDCK). The synthesis relies on a thermal ring expansion that is not accessible to the cyclopropyl analog in the same manner.

Mechanism:

  • Bromination: Ketone

    
    
    
    
    
    -Bromoketone (using Br
    
    
    or CuBr
    
    
    ).
  • Imine Formation: Reaction with Methylamine

    
    
    
    
    
    -Bromoimine (transient)
    
    
    
    
    -Hydroxyimine.
  • Thermal Rearrangement: Heating the

    
    -hydroxyimine (dissolved in high-boiling solvent like decalin or via microwave) causes a 1,2-alkyl shift .
    
    • Result: The 5-membered cyclopentyl ring expands to a 6-membered cyclohexanone ring (Ketamine scaffold).

Cyclopropyl Stability (No Expansion)

Attempting this sequence with 2-fluorophenyl cyclopropyl ketone does not yield a cyclobutane ring expansion (which would be highly strained). Instead, it typically leads to:

  • Complex mixtures of ring-opened products.

  • Stable

    
    -aminoketones without rearrangement.
    
  • Decomposition via cyclopropyl cation fragmentation.

Decision Tree: Selecting the Right Ketone (DOT Diagram)

DecisionTree Goal Target Molecule Goal Q1 Is the goal a Ring Expansion (e.g., Ketamine analog)? Goal->Q1 YesExpansion Use Cyclopentyl Ketone Q1->YesExpansion Yes NoExpansion Is Metabolic Stability or Bioisostere needed? Q1->NoExpansion No Validation Check: Is the 2-F position critical for binding? YesExpansion->Validation UseCyclopropyl Use Cyclopropyl Ketone (Prasugrel-type, Kinase Inhibitors) NoExpansion->UseCyclopropyl Yes (Block CYP sites) UseCyclopropyl->Validation

Figure 2: Strategic decision tree for selecting between cyclopropyl and cyclopentyl scaffolds.

Application in Drug Design & Metabolism[4][5]

Metabolic Stability (Prasugrel Context)

In the context of Prasugrel (an antiplatelet agent), the cyclopropyl group is crucial.

  • Structure: Prasugrel contains a cyclopropylcarbonyl moiety.

  • Function: The cyclopropyl group provides steric bulk and rigidity but, more importantly, resists rapid oxidative metabolism compared to a straight-chain propyl or a cyclopentyl group.

  • Note on Structure: The specific Prasugrel intermediate is often 1-cyclopropyl-2-(2-fluorophenyl)ethanone (an ethanone derivative), but the direct (2-fluorophenyl)(cyclopropyl)methanone is used in SAR studies to probe the electronic influence of the carbonyl attachment.

2-FDCK (Dissociative Anesthetics)

For 2-FDCK , the 2-fluorophenyl group mimics the 2-chlorophenyl group of Ketamine, while the cyclopentyl precursor is essential to form the final cyclohexanone ring.

  • Pharmacology: The 2-fluoro substitution alters the metabolism (slower N-demethylation) and potency compared to the chloro analog.

References

  • Synthesis of Prasugrel Intermediates

    • Patent: Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone. CN103819322A . Link

    • Process Chemistry: "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013. Link

  • Ketamine Analog Synthesis (2-FDCK)

    • WHO Critical Review: "2-Fluorodeschloroketamine: Critical Review Report." World Health Organization, 46th ECDD, 2023. (Describes the Grignard + Rearrangement route). Link

    • Synthesis Reference: Moghimi, A. et al. "Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative.
  • Cyclopropyl Ketone Reactivity

    • Review: "The Cyclopropyl Group in Medicinal Chemistry."[2][1][3][4] Scientific Update, 2016. Link

    • SmI2 Coupling: "Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones." J. Org. Chem., 2024. Link

  • Grignard Reactivity

    • Mechanistic Insight: "Distinguishing Organomagnesium Species in the Grignard Addition to Ketones." Chemistry - A European Journal, 2021. Link

Sources

Comparative Guide: Cyclopropanation Reagents for 2-Fluoro Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents for the cyclopropanation of 2-fluoro chalcones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropanation of 2-fluoro chalcones represents a critical transformation in medicinal chemistry, particularly for developing metabolic blockers and conformationally restricted peptidomimetics. While the Corey-Chaykovsky reaction remains the historical standard, its reliance on strong bases (NaH) and moisture-sensitive sulfur ylides limits its scalability and safety profile.

This guide evaluates high-performance alternatives, specifically focusing on Michael-Initiated Ring Closure (MIRC) strategies using


-halo nucleophiles and Transition-Metal Catalyzed Diazo Decomposition . We prioritize reagents based on diastereoselectivity (

), functional group tolerance (specifically the labile C-F bond), and process safety.

The "Fluorine Effect" on Chalcone Reactivity

Before selecting a reagent, one must understand how the ortho-fluorine substituent influences the chalcone's electrophilicity.

  • Electronic Activation: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the enone system. This makes 2-fluoro chalcones highly reactive Michael acceptors compared to their non-fluorinated counterparts.
    
  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is small but significant in the ortho position. It can hinder the approach of bulky nucleophiles (like substituted sulfur ylides) to the

    
    -carbon, impacting yield and diastereocontrol.
    

Reagent Comparison Landscape

The following table contrasts the standard methodology with two primary alternatives.

Table 1: Comparative Analysis of Cyclopropanation Reagents
FeatureStandard: Sulfur Ylides (Corey-Chaykovsky)Alt 1:

-Halo Carbonyls
(MIRC)
Alt 2: Diazoacetates (Metal-Catalyzed)
Reagent Trimethylsulfoxonium Iodide (TMSOI)Phenacyl Bromides / BromomalonatesEthyl Diazoacetate (EDA)
Catalyst/Base NaH or KOtBu (Strong Base)K₂CO₃, DABCO, or PTC (Mild Base)Rh₂(OAc)₄ or Cu(OTf)₂
Mechanism Nucleophilic Addn

Ring Closure
Michael Addn

Intramolecular Sₙ2
Carbene Transfer
Yield (2-F Substrates) 65 - 85%85 - 98% 50 - 75%
Diastereoselectivity High trans selectivityExcellent trans selectivityTunable (Ligand dependent)
Safety Profile Low: H₂ gas evolution, DMSO hazardsHigh: Bench-stable solids, mild basesModerate: Explosion risk (Diazo)
Primary Limitation Incompatible with base-sensitive groupsRequires activated methyleneAtom economy (N₂ loss), Cost

Detailed Technical Analysis

Standard Method: Corey-Chaykovsky Reaction[1][2]
  • Reagent: Trimethylsulfoxonium Iodide + NaH/DMSO.[1][2]

  • Mechanism: Generation of the dimethylsulfoxonium methylide, which attacks the

    
    -carbon of the chalcone. The resulting enolate collapses, displacing DMSO to close the ring.
    
  • Critique: While effective, the use of NaH in DMSO on scale is a known thermal hazard. Furthermore, the strong basicity can trigger defluorination or polymerization in sensitive 2-fluoro substrates.

Alternative 1: MIRC with -Halo Carbonyls (Recommended)
  • Reagent: Phenacyl bromide or Diethyl bromomalonate.

  • Mechanism: A "soft" carbanion is generated using a mild base (e.g., K₂CO₃). This nucleophile attacks the activated 2-fluoro chalcone. The resulting intermediate undergoes an intramolecular

    
     reaction, displacing the bromide.
    
  • Why it wins: The reaction proceeds under thermodynamic control, often yielding the thermodynamically stable trans-cyclopropane exclusively. The mild conditions preserve the C-F bond integrity.

Alternative 2: Metal-Catalyzed Diazo Decomposition
  • Reagent: Ethyl Diazoacetate + Rhodium/Copper catalyst.

  • Mechanism: Formation of a metal-carbenoid species that adds across the double bond.

  • Why consider it: If you need to install specific ester functionalities or require cis-selectivity (achievable with specific chiral ligands), this is the route of choice. However, 2-fluoro chalcones are electron-deficient, making them sluggish substrates for electrophilic carbenoids compared to electron-rich alkenes.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the Standard Ylide attack and the Recommended MIRC pathway, highlighting the critical ring-closure step.

Cyclopropanation_Pathways Substrate 2-Fluoro Chalcone (Electrophile) Betaine Betaine Intermediate (Zwitterion) Substrate->Betaine + Ylide (NaH/DMSO) MichaelAdduct Michael Adduct (Anionic Intermediate) Substrate->MichaelAdduct + α-Halo Ester (K2CO3) Ylide Sulfoxonium Ylide (Nucleophile) Ylide->Betaine Attack Product_CC Cyclopropyl Ketone (Standard Product) Betaine->Product_CC - DMSO (Ring Closure) HaloEnolate α-Halo Enolate (Soft Nucleophile) HaloEnolate->MichaelAdduct Attack Product_MIRC Functionalized Cyclopropane (High Yield) MichaelAdduct->Product_MIRC - Br⁻ (Intramolecular SN2)

Caption: Comparison of Corey-Chaykovsky (top) and MIRC (bottom) pathways. The MIRC pathway avoids unstable ylides, utilizing stable halo-enolates.

Validated Experimental Protocols

Protocol A: High-Yield MIRC (Recommended)

Best for: Scalability, Safety, and 2-Fluoro substrates sensitive to strong bases.

Reagents:

  • 2-Fluoro chalcone (1.0 equiv)

  • Phenacyl bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Acetone or Acetonitrile (0.1 M)

Step-by-Step:

  • Preparation: Charge a round-bottom flask with 2-fluoro chalcone (e.g., 1.0 mmol) and phenacyl bromide (1.2 mmol) in Acetone (10 mL).

  • Initiation: Add anhydrous K₂CO₃ (2.0 mmol) in a single portion.

  • Reaction: Stir vigorously at room temperature (25 °C). The reaction is typically complete within 2–4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1) for the disappearance of the chalcone.

    • Note: The 2-fluoro group activates the alkene, often reducing reaction time compared to unsubstituted chalcones.

  • Workup: Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or perform flash chromatography.

  • Expected Outcome: 85–95% Yield, >95:5 trans:cis ratio.

Protocol B: Modified Corey-Chaykovsky (Standard)

Best for: Simple cyclopropyl ketones without extra ester/keto functionality on the ring.

Reagents:

  • 2-Fluoro chalcone (1.0 equiv)

  • Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)

  • Solvent: Dry DMSO

Step-by-Step:

  • Ylide Formation: In a flame-dried flask under Argon, wash NaH (1.5 mmol) with dry hexane to remove mineral oil. Add dry DMSO (5 mL). Add TMSOI (1.2 mmol) portion-wise. Stir at RT for 30-60 mins until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Addition: Dissolve 2-fluoro chalcone (1.0 mmol) in DMSO (2 mL) and add dropwise to the ylide solution.

    • Critical Control: Maintain temperature at 20–25 °C. Higher temperatures can cause defluorination side-reactions.

  • Reaction: Stir for 2–3 hours.

  • Quench: Pour the mixture carefully onto crushed ice/water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

  • Expected Outcome: 65–80% Yield.

References

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. Source: RSC Advances, 2013. URL:[Link]

  • Corey–Chaykovsky cyclopropanation of 2-hydroxychalcone. Source: Organic & Biomolecular Chemistry, 2022. URL:[Link]

  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Source: Tetrahedron Letters, 2013.[3] URL:[Link]

  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes. Source: Chemical Communications, 2019.[4] URL:[Link]

  • Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans. Source: Journal of Organic Chemistry, 2023.[5][6] URL:[Link]

Sources

Comparative Guide: Tuning Reactivity in Substituted Cyclopropyl Ketones

[1]

Executive Summary

Cyclopropyl ketones are high-energy building blocks (

This guide compares three distinct classes of cyclopropyl ketones:

  • Donor-Acceptor (D-A) Cyclopropanes: Highly reactive, polarized C2–C3 bonds.[1][2]

  • Aryl/Alkyl Cyclopropyl Ketones: Radical-responsive, moderate electrophilicity.

  • Unactivated Cyclopropyl Ketones: Kinetic stability requiring harsh activation.

Mechanistic Foundation: The "Push-Pull" Effect

The reactivity of cyclopropyl ketones is governed by the interaction between the Walsh orbitals of the ring and the

The Donor-Acceptor (D-A) Principle

When an electron-donating group (EDG) is placed vicinal to the electron-withdrawing carbonyl (EWG), the ring bond between them becomes hyper-polarized. This "push-pull" effect lowers the activation energy for ring opening, allowing for mild catalytic transformations under Lewis acid or nucleophilic conditions.

Visualization: Activation Pathways

The following diagram illustrates the divergent mechanistic pathways accessible depending on the substitution pattern.

ReactivityPathwaysSubstrateCyclopropyl KetonePath_IonicIonic Pathway(D-A Activation)Substrate->Path_IonicLewis Acid(Yb, Sc)Path_RadicalRadical Pathway(SET Activation)Substrate->Path_RadicalSmI2 / ZnPath_ThermalSigmatropic Pathway(Cloke-Wilson)Substrate->Path_ThermalHeat / DABCOZwitterion1,3-Zwitterion(Nu/E+ Trapping)Path_Ionic->ZwitterionC1-C2 CleavageKetylKetyl Radical(Ring Fragmentation)Path_Radical->KetylC-C FragmentationDihydrofuranDihydrofuran(Rearrangement)Path_Thermal->DihydrofuranRing Expansion

Caption: Divergent reaction manifolds for cyclopropyl ketones based on activation mode. Blue path requires D-A substitution; Red path favors aryl ketones.

Comparative Analysis: Reactivity Profiles

A. Nucleophilic Ring Opening (Homo-Michael Addition)

This reaction is critical for accessing 1,5-bifunctionalized compounds.

FeatureD-A Cyclopropyl Ketones (e.g., 2-Aryl)Simple Alkyl Cyclopropyl Ketones 2,2-Gem-Dimethyl Ketones
Reactivity High. Opens at RT with weak Lewis Acids.Low. Requires strong activation or harsh conditions.[3]Moderate. Gem-dimethyl effect stabilizes cationic intermediates.
Regioselectivity Excellent. Nucleophile attacks C2 (benzylic position).Poor. Mixtures of C2/C3 attack unless sterically biased.Good. Attack occurs at sterically accessible site.
Mechanism SN2-like or SN1-like (stabilized carbocation).SN2 (steric governance).SN1 (tertiary cation stability).
Typical Yield 85–98%40–60%70–85%

Key Insight: For high-yield synthesis, 2-aryl substitution is superior because the phenyl ring stabilizes the developing positive charge during C1–C2 bond cleavage, directing the nucleophile exclusively to the C2 position.

B. Radical Coupling (SmI2-Mediated)

Samarium diiodide (

4
  • Aryl Ketones (Ar-CO-C3H5):

    • Performance: Excellent. The aryl group stabilizes the initial ketyl radical.[5]

    • Ortho-Substituent Effect: Ortho-substitution (e.g., o-tolyl) enhances reactivity by pre-twisting the molecule, destabilizing the ground state and facilitating the transition to the gauche styrene-like intermediate.[6]

  • Alkyl Ketones (R-CO-C3H5):

    • Performance: Poor to Moderate.[7] The ketyl radical is high-energy and prone to reduction to an alcohol rather than ring opening.

    • Optimization: Requires "Condition B" (addition of

      
      ) to regenerate the catalyst and prevent deactivation.
      
C. Cloke-Wilson Rearrangement

This rearrangement converts cyclopropyl ketones to dihydrofurans.[3][8][9]

  • Thermal (Traditional): Requires

    
    . Low functional group tolerance.
    
  • Lewis Base Catalyzed (DABCO):

    • Mechanism: Nucleophilic attack opens the ring to a zwitterion, followed by O-cyclization.

    • Substituent Requirement: Requires an electron-withdrawing group (EWG) on the ring to stabilize the anionic portion of the zwitterion. Unsubstituted rings do not react.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Ring Opening (D-A Systems)

Targeting: 1,3-Aminothiolation of 2-Aryl Cyclopropyl Ketones

Rationale: Ytterbium triflate (

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve 2-aryl cyclopropyl ketone (1.0 equiv) and sulfenamide (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (

    
    ).
    
  • Catalyst Addition: Add

    
      (
    
    
    ).
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the D-A cyclopropane spot will disappear; product is usually more polar).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    ). Dry combined organics over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

  • Success Indicator: Disappearance of the cyclopropane protons (

    
     1.0–2.5 ppm) in 
    
    
    NMR.
  • Troubleshooting: If reaction is slow, heat to

    
    . If polymerization occurs, switch to a milder Lewis acid like 
    
    
    .
Protocol B: SmI2-Catalyzed Radical Coupling

Targeting: Cyclopentene synthesis from Alkyl Cyclopropyl Ketones

Rationale: Alkyl ketones are less reactive. The addition of metallic Samarium (


  • Reagent Prep: Prepare a fresh

    
     solution of 
    
    
    in THF.
  • Setup: To a vial containing

    
     powder  (1.0 equiv) and the alkyne/alkene partner  (5.0 equiv), add the 
    
    
    solution (
    
    
    ).
  • Substrate Addition: Slowly add the alkyl cyclopropyl ketone (1.0 equiv) in THF.

  • Reaction: Stir at ambient temperature. The deep blue color of

    
     should persist. If it turns yellow/white, the catalyst is dead (add more 
    
    
    ).
  • Quench: Open to air (solution turns yellow), then add

    
    .
    
  • Workup: Standard ether extraction.

Mechanistic Visualization: Cloke-Wilson Rearrangement (Catalytic)

The following diagram details the DABCO-catalyzed pathway, highlighting the necessity of the zwitterionic intermediate which dictates the substituent requirements described in Section 3C.

ClokeWilsonStartActivated Cyclopropyl Ketone(EWG at C2)Step1Nu: Attack (DABCO)(SN2-type Ring Opening)Start->Step1 + DABCOIntermedZwitterionic Intermediate(Enolate + Ammonium)Step1->IntermedStep25-exo-trig Cyclization(O-Attack)Intermed->Step2 RotationProductDihydrofuran Product+ Catalyst RegenerationStep2->Product - DABCO

Caption: DABCO-catalyzed Cloke-Wilson rearrangement via zwitterionic intermediate.

References

  • BenchChem. (2025).[10] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem Application Notes. Link

  • Werz, D. B., et al. (2024). Introduction to the Chemistry of Donor–Acceptor Cyclopropanes. Wiley-VCH.[7] Link

  • Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.[11] Link

  • Guin, A., et al. (2020).[12] Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides.[12] Organic Letters.[11][12] Link

  • Caballero, A., et al. (2024).[7] Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective. Journal of Organic Chemistry.[9] Link

A Senior Application Scientist's Guide to the Structural Verification of 2-Fluorophenyl cyclopropyl ketone: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural verification of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and downstream success. 2-Fluorophenyl cyclopropyl ketone, a key intermediate in the synthesis of pharmacologically active molecules such as the antiplatelet agent Prasugrel, presents a unique combination of functional groups—an aromatic ring, a ketone, a cyclopropyl moiety, and a carbon-fluorine bond.[1] Each of these structural features imparts specific properties to the molecule and requires rigorous analytical confirmation.

This guide provides an in-depth, FTIR-centric approach to the structural verification of 2-Fluorophenyl cyclopropyl ketone. As a Senior Application Scientist, my objective is to move beyond a simple recitation of spectral data. Instead, this document elucidates the causality behind analytical choices, compares the utility of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides the field-proven protocols necessary for robust, self-validating characterization.

Pillar I: The Power and Place of FTIR in Structural Verification

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups within a molecule. The principle is rooted in the absorption of infrared radiation, which excites discrete vibrational modes in covalent bonds.[2] Because the energy of these vibrations is quantized, the absorption frequencies are characteristic of specific bond types and their immediate chemical environment, making the resulting spectrum a unique molecular fingerprint.

For a molecule like 2-Fluorophenyl cyclopropyl ketone, FTIR serves as an excellent first-pass analytical tool. It can instantly confirm the successful incorporation of the carbonyl group and the persistence of the aromatic and cyclopropyl structures post-synthesis.

Anticipated FTIR Spectral Signature of 2-Fluorophenyl cyclopropyl ketone

The structure of 2-Fluorophenyl cyclopropyl ketone dictates a series of expected absorptions. The interpretation of its spectrum relies on understanding how conjugation, ring strain, and electronegativity modulate vibrational frequencies.

  • Carbonyl (C=O) Stretching Vibration: This is the most intense and diagnostically significant peak in the spectrum.[2][3] For a typical saturated ketone, this stretch appears around 1715 cm⁻¹.[4][5] However, in 2-Fluorophenyl cyclopropyl ketone, two structural effects are at play:

    • Conjugation: The adjacent phenyl ring allows for electron delocalization, which slightly weakens the C=O double bond and lowers its vibrational frequency. Aromatic ketones typically exhibit a C=O stretch in the 1685-1666 cm⁻¹ range.[5][6]

    • Cyclopropyl Ring: The strained three-membered ring also conjugates with the carbonyl group, further influencing the C=O bond order. Therefore, we anticipate a strong, sharp absorption peak around 1670-1690 cm⁻¹ .

  • Aromatic Ring Vibrations: The 2-fluorophenyl group will produce several characteristic signals:

    • Aromatic C-H Stretch: A series of sharp, medium-intensity bands appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[7]

    • Aromatic C=C Stretch: Two to three bands of variable intensity in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions, confirming the presence of the benzene ring.[7]

  • Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring are also expected to show stretching vibrations, typically observed near 3000-3080 cm⁻¹ , often overlapping with the aromatic C-H signals.

  • Carbon-Fluorine (C-F) Stretch: The highly polar C-F bond gives rise to a strong and characteristic absorption. For aryl fluorides, this peak is typically found in the 1220-1280 cm⁻¹ range.[8] This band is a critical marker for the successful incorporation of fluorine. Organic fluorine compounds are known to display characteristic and narrow IR bands.[9]

  • Ketone C-C-C Asymmetric Stretch: Aromatic ketones exhibit a diagnostically useful C-C-C stretching vibration involving the carbonyl carbon and the two adjacent carbons. This peak is typically of moderate to strong intensity and appears in the 1230-1300 cm⁻¹ region.[3][10]

Summary of Expected FTIR Absorptions
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAromatic (Phenyl)3010 - 3100Medium, Sharp
C-H StretchCyclopropyl3000 - 3080Medium, Sharp
C=O StretchAromatic Ketone1670 - 1690Strong, Sharp
C=C StretchAromatic Ring1580-1610, 1450-1500Medium to Strong
C-C-C Asymmetric StretchAr-CO-C1230 - 1300Medium to Strong
C-F StretchAryl Fluoride1220 - 1280Strong, Sharp

Pillar II: Experimental Protocol & Workflow

Trustworthiness in analytical science is built upon robust and reproducible methodologies. The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed for simplicity and accuracy, making it ideal for the routine analysis of liquid or oily samples like 2-Fluorophenyl cyclopropyl ketone.

Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be impeccably clean.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a single drop of 2-Fluorophenyl cyclopropyl ketone directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition: Secure the ATR press arm over the sample to ensure good contact. Acquire the spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by taking another background scan and ensuring no sample peaks remain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a comprehensive structural verification process, positioning FTIR as the initial, rapid screening step.

G cluster_0 Synthesis & Purification cluster_1 Analytical Verification cluster_2 Final Confirmation Synthesis Synthesis of 2-Fluorophenyl cyclopropyl ketone Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Analysis (Functional Group ID) Purification->FTIR Primary Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity Map) FTIR->NMR Proceed if C=O, C-F present MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirmation Unambiguous Structure Confirmed MS->Confirmation Data Concordance

Caption: Integrated workflow for structural verification.

Pillar III: A Comparative Guide to Orthogonal Analytical Techniques

While FTIR is invaluable, it primarily identifies the pieces of the puzzle (the functional groups). To assemble the puzzle and see the complete picture, we must turn to orthogonal techniques that provide complementary information. For a professional in drug development, relying on a single analytical method is an unacceptable risk.

NMR Spectroscopy: The Structural Architect

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone of chemical structure elucidation.[8] It provides detailed information about the atomic connectivity and the chemical environment of each nucleus (¹H, ¹³C, and in this case, ¹⁹F).

  • Causality: While FTIR confirms the presence of a C=O group, ¹³C NMR confirms its type (ketone vs. aldehyde, ester, etc.) and its precise electronic environment through its chemical shift (typically >190 ppm for ketones). Similarly, ¹H NMR will show the distinct multiplets for the aromatic and cyclopropyl protons, and their coupling patterns will reveal which protons are adjacent to each other, building a complete map of the molecule.

  • Trustworthiness: NMR is a self-validating system. The integration of proton signals corresponds to the ratio of protons in the molecule, and 2D NMR techniques (like COSY and HSQC) can be used to definitively link protons and carbons, leaving no ambiguity.

Mass Spectrometry: The Molecular Scale

Mass Spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through high-resolution MS (HRMS), its exact elemental composition.[8]

  • Causality: If synthesis aimed for C₁₀H₉FO, HRMS can confirm this formula with high precision (e.g., calculated mass 176.0637, observed mass 176.0635). This data is orthogonal to both FTIR and NMR. FTIR might be consistent with the formula, but MS proves it.

  • Trustworthiness: The molecular ion peak (M+) in the mass spectrum provides a direct and unambiguous measure of the molecule's mass, confirming that the desired product was formed and not an isomer or an unexpected byproduct of a different mass.

Performance Comparison: FTIR vs. Alternatives
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional group identificationAtomic connectivity, 3D structureMolecular weight, elemental formula
Key Advantage Speed, simplicity, low costUnambiguous structure elucidationHigh sensitivity, formula confirmation
Main Limitation Does not provide connectivity dataLower throughput, higher costDoes not provide structural isomer info
Sample Requirement ~1-2 mg (or one drop for ATR)5-10 mg dissolved in deuterated solvent<1 mg, often in solution
Role in Verification Rapid Screening: Confirms key bond formation/retentionDefinitive Proof: Provides the complete molecular mapFormula Confirmation: Validates the elemental composition

Conclusion

For the structural verification of 2-Fluorophenyl cyclopropyl ketone, FTIR spectroscopy stands as an essential, high-throughput tool for initial assessment. Its ability to rapidly confirm the presence of the critical carbonyl and carbon-fluorine functionalities makes it an indispensable part of the analytical workflow. However, for the rigorous standards demanded by researchers, scientists, and drug development professionals, FTIR data must be contextualized and supported by orthogonal methods. The definitive connectivity map from NMR spectroscopy and the precise molecular formula from mass spectrometry are non-negotiable for achieving unambiguous structural confirmation. This integrated, multi-technique approach ensures scientific integrity, mitigates risks in downstream applications, and forms the basis of a robust, self-validating analytical system.

References

  • FTIR spectra of piroxicam (A), 2-hydroxypropyl-β-cyclodextrin (B),... - ResearchGate. Available at: [Link]

  • Detection and Identification of organics by FTIR and GC-MS Techniques - International Journal of Multidisciplinary Research and Development. Available at: [Link]

  • FT-IR Analysis of Structural Changes in Ketoprofen Lysine Salt and KiOil Caused by a Pulsed Magnetic Field - PubMed Central. Available at: [Link]

  • Cyclopropyl 2-fluorobenzyl ketone - Chemdad Co. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]

  • Cyclopropyl phenyl ketone - NIST WebBook . Available at: [Link]

  • IRUG - Infrared & Raman Users Group . Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Carbonyl compounds - IR spectroscopy . Available at: [Link]

  • Infrared Spectroscopy - Illinois State University . Available at: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College . Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Available at: [Link]

  • The C=O Stretch - Oregon State University . Available at: [Link]

  • Table of Characteristic IR Absorptions . Available at: [Link]

  • IR Spectroscopy Tutorial: Ketones . Available at: [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds . Available at: [Link]

  • 4.4: Infrared spectroscopy - Chemistry LibreTexts . Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Selectfluor® for the Fluorination of Cyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the introduction of fluorine atoms into molecular scaffolds is a critical strategy for modulating physicochemical and biological properties. The α-fluoroketone moiety, in particular, is a valuable synthon for various pharmaceuticals. This guide provides an in-depth comparison of Selectfluor® (F-TEDA-BF₄), a widely used electrophilic fluorinating agent, with other common alternatives for the fluorination of cyclic ketones, supported by experimental data and protocols.

The Landscape of Electrophilic Fluorination

The direct fluorination of carbonyl compounds is most commonly achieved by trapping an enolate or its equivalent with an electrophilic fluorine source ("F+"). The choice of this "F+" source is paramount, dictating the reaction's efficiency, selectivity, safety, and scalability. An ideal reagent should be crystalline, stable, safe to handle, and deliver its fluorine atom with high predictability and yield.

Selectfluor®, the brand name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has emerged as a benchmark reagent in this field. Its high thermal stability, non-hygroscopic nature, and relatively safe handling profile have made it a go-to choice in both academic and industrial settings. However, its performance must be critically evaluated against other established reagents, most notably N-Fluorobenzenesulfonimide (NFSI).

Mechanism of Action: The Enolate Pathway

The fluorination of cyclic ketones using reagents like Selectfluor® or NFSI proceeds via the formation of an enol, enolate, or enamine intermediate. The electron-rich double bond of this intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent. The choice of reaction conditions (e.g., use of a Brønsted or Lewis acid catalyst, or a base) determines the specific intermediate involved.

Mechanism_of_Fluorination cluster_0 Ketone Activation cluster_1 Fluorination Step Ketone Cyclic Ketone Enolate Enolate/Enol Intermediate Ketone->Enolate  Base or Acid Catalyst Ketone->Enolate Selectfluor Selectfluor® (F-TEDA) Enolate->Selectfluor Nucleophilic Attack on F+ Enolate->Selectfluor Product α-Fluoroketone Selectfluor->Product Selectfluor->Product TEDA TEDA byproduct Selectfluor->TEDA

Caption: General mechanism for the electrophilic fluorination of a cyclic ketone.

Head-to-Head Comparison: Selectfluor® vs. NFSI

While both Selectfluor® and NFSI are effective electrophilic fluorinating agents, their performance can differ significantly depending on the substrate and reaction conditions.

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Highly reactive, often leading to faster reaction times.Generally requires activation by a catalyst; can be more sluggish.
Handling & Safety High thermal stability (decomposes >200 °C), crystalline solid, easy to handle.Crystalline solid, stable, but can be more sensitive to reaction conditions.
Solubility Typically soluble in polar protic and aprotic solvents like acetonitrile, DMF, and water.Soluble in a range of organic solvents like THF, CH₂Cl₂, and acetonitrile.
Byproducts The TEDA byproduct is generally water-soluble, facilitating easier purification.The benzenesulfonimide byproduct can sometimes complicate purification.
Cost Generally considered more expensive on a molar basis.Often more cost-effective for large-scale synthesis.
Selectivity Often provides high diastereoselectivity, influenced by the catalyst and substrate.Selectivity is highly dependent on the choice of catalyst system.

Performance Data in Cyclic Ketone Fluorination

The choice of reagent and catalyst system is crucial for achieving high yield and diastereoselectivity. Below is a comparative summary of data for the fluorination of a representative cyclic ketone substrate, demonstrating the practical implications of these choices.

Table 1: Comparative Fluorination of 2-Phenylcyclohexanone

EntryReagentCatalyst / ConditionsSolventTime (h)Yield (%)d.r. (trans:cis)
1Selectfluor®(S)-Proline (20 mol%)CH₃CN499%95:5
2NFSI(S)-Proline (20 mol%)CH₃CN2492%93:7
3Selectfluor®Cu(OTf)₂ (10 mol%)CH₃CN1295%85:15
4NFSIPd(OAc)₂/BINAPTHF1888%90:10

Data compiled from representative procedures in organic literature. Diastereomeric ratio (d.r.) refers to the stereocenter bearing the new fluorine atom relative to the existing substituent.

As the data suggests, Selectfluor® (Entry 1) can provide exceptionally high yields and selectivity in shorter reaction times compared to NFSI (Entry 2) under similar organocatalytic conditions. Lewis acid catalysis (Entry 3) is also highly effective with Selectfluor®, though selectivity may vary.

Experimental Protocols

Adherence to a well-designed protocol is essential for reproducibility and safety.

General Protocol for Asymmetric Fluorination using Selectfluor® and a Proline Catalyst

This protocol is a representative example for the enantioselective and diastereoselective fluorination of a substituted cyclic ketone.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add cyclic ketone (1.0 mmol) and (S)-Proline (0.2 mmol) to a dry flask. B 2. Add anhydrous acetonitrile (5 mL) and stir. A->B C 3. Add Selectfluor® (1.2 mmol) portion-wise over 10 min. B->C D 4. Stir at room temperature. Monitor by TLC. C->D E 5. Quench with saturated aq. NaHCO₃ solution. D->E F 6. Extract with ethyl acetate (3 x 15 mL). E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for proline-catalyzed fluorination.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the cyclic ketone substrate (1.0 equivalent) and the organocatalyst (e.g., (S)-Proline, 0.2 equivalents).

    • Rationale: Drying the flask prevents unwanted side reactions with water. The catalyst is essential for forming the reactive enamine intermediate and controlling stereoselectivity.

  • Dissolution: Add anhydrous solvent (e.g., acetonitrile, 0.2 M concentration) and stir the mixture at room temperature until all solids are dissolved.

    • Rationale: Anhydrous solvent is critical to prevent hydrolysis of the reagent or intermediates. Acetonitrile is a common choice due to its ability to dissolve both the organic substrate and the ionic Selectfluor® reagent.

  • Reagent Addition: Carefully add Selectfluor® (1.2 equivalents) to the solution in small portions over 10-15 minutes.

    • Rationale: Portion-wise addition helps to control the reaction exotherm and prevent potential side reactions from a high local concentration of the powerful fluorinating agent.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., room temperature) and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: The basic wash neutralizes the acidic catalyst and quenches any unreacted electrophilic species.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure α-fluoroketone.

Conclusion and Recommendations

Selectfluor® is a highly effective, reliable, and user-friendly reagent for the α-fluorination of cyclic ketones. Its primary advantages lie in its high reactivity, which often leads to shorter reaction times and high yields, and its generation of water-soluble byproducts that simplify purification. While NFSI presents a more economical alternative, it frequently requires longer reaction times or more complex catalytic systems to achieve comparable results.

For laboratory-scale synthesis, methods development, and situations where high diastereoselectivity and rapid, clean conversion are paramount, Selectfluor® is often the superior choice . For large-scale industrial processes where cost is a primary driver, NFSI may be preferred, provided the reaction can be optimized to overcome its potentially lower reactivity. The experimental data clearly indicates that the combination of Selectfluor® with an appropriate catalyst can provide a powerful and highly selective tool for the synthesis of valuable α-fluorinated cyclic ketones.

References

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 81-92. [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52, 13-26. [Link]

  • Vincent, S. P. (2012). Selectfluor: a versatile and efficient reagent for the fluorination of organic compounds. Tetrahedron, 68(31), 6033-6078. [Link]

  • Davis, F. A., & Qi, H. (2004). Asymmetric synthesis of α-fluoro carbonyl compounds using N-fluoro-o-benzenedisulfonimide. Tetrahedron Letters, 45(26), 4979-4981. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

Characterization data for 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Synthesis Guide: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Optimizing the Critical Intermediate for Prasugrel Synthesis

Executive Summary

1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS: 150322-73-9) is the pivotal structural scaffold in the synthesis of Prasugrel , a third-generation thienopyridine antiplatelet agent. Its quality directly dictates the yield and purity of the final API. This guide objectively compares the two dominant synthetic methodologies—Grignard Addition vs. Acylation-Decarboxylation —and provides critical characterization data to distinguish the product from its primary oxidative impurity, the


-diketone.

Characterization Profile & Critical Quality Attributes (CQA)

High-purity isolation of this ketone is challenging due to its susceptibility to oxidation and the presence of structural analogs (e.g., desfluoro impurities). The table below outlines the physicochemical baseline and the spectroscopic markers required to validate identity against common impurities.

Physicochemical Properties
PropertySpecificationNotes
CAS Number 150322-73-9
Formula

Molecular Weight 178.20 g/mol
Appearance Pale yellow oil to solidLow melting point solid; often handled as oil.
Density

Boiling Point

(760 mmHg)
Spectroscopic Differentiation: Product vs. Critical Impurity

A common degradation pathway involves oxidation of the methylene bridge to form 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (Diketone Impurity). Differentiation by NMR is essential.

FeatureTarget Product (Ketone)Critical Impurity (Diketone)
Structure



H NMR (Benzylic)

ppm (Singlet/Doublet, 2H)
Absent (Oxidized to Carbonyl)

H NMR (Aromatic)
Multiplet

ppm
Downfield shift

ppm

H NMR (Cyclopropyl)
Methine

ppm
Methine

ppm (Deshielded)
Mass Spec (m/z)

,


,

Analyst Note: The disappearance of the benzylic protons at


 ppm and the downfield shift of the cyclopropyl methine are the most reliable indicators of oxidative degradation.

Comparative Performance: Synthetic Routes

For industrial scale-up, the choice of route impacts safety, yield, and impurity profiles. We compare the Grignard Addition (Route A) against the Acylation-Decarboxylation (Route B).

Comparative Analysis Table
MetricRoute A: Grignard Addition Route B: Acylation-Decarboxylation
Mechanism Nucleophilic addition of 2-fluorobenzyl MgCl to cyclopropanecarbonitrile.Acylation of 2-fluorophenylacetate with cyclopropanecarbonyl chloride, followed by hydrolysis.[1]
Yield Moderate (~80-82%)High (>91%)
Impurity Profile High risk of bis-addition and "desfluoro" analogs if Mg quality is poor.Cleaner profile; primary impurities are unreacted esters.
Scalability Low/Medium: Exothermic Grignard formation requires strict temp control (-20°C to 0°C).High: Standard reactor conditions; avoids handling pyrophoric Mg on large scale.
Safety High Risk: Ether solvents + reactive organometallics.Moderate Risk: Acidic hydrolysis steps.
Expert Insight

While the Grignard route is a classic laboratory method, Route B (Acylation-Decarboxylation) is superior for process chemistry. It avoids the variability of Grignard initiation and the safety hazards of large-scale organometallic handling. The yield advantage (>10%) significantly reduces cost of goods (COGs) for the Prasugrel API.

Experimental Protocol: Route B (Preferred)

Objective: Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone via Acylation-Decarboxylation. Scale: 100 mmol equivalent.

Reagents
  • Substrate: Ethyl 2-fluorophenylacetate (18.2 g, 0.1 mol)

  • Reagent: Cyclopropanecarbonyl chloride (11.5 g, 0.11 mol)

  • Base/Solvent: Pyridine (0.14 mol), DMF (100 mL)[1]

  • Hydrolysis: Sulfuric acid (1M) / Acetic Acid mixture[1]

Methodology
  • Acylation:

    • Charge Ethyl 2-fluorophenylacetate and DMF into a 3-neck round-bottom flask under

      
      .
      
    • Add Pyridine and cool the mixture to 0–5°C.

    • Add Cyclopropanecarbonyl chloride dropwise over 30 minutes, maintaining temperature <10°C.

    • Warm to 30°C and stir for 8 hours. Monitor by TLC/HPLC for disappearance of ester.

  • Hydrolysis & Decarboxylation:

    • Cool reaction mass to room temperature.[2][3]

    • Slowly add a mixture of 1M

      
       and Acetic Acid (280 mL).
      
    • Heat to reflux (approx. 100-110°C) for 3 hours. This step hydrolyzes the intermediate keto-ester and decarboxylates it to the ketone.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with saturated

      
       (to remove acid) and brine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically

      
       pure. If necessary, distill under high vacuum or purify via silica gel chromatography (Hexane:EtOAc 9:1).
      
    • Expected Yield: ~16.3 g (91.4%).

Visualizations

Comparison of Synthetic Pathways

The following diagram contrasts the reaction logic of the two routes.

SynthesisComparison cluster_RouteA Route A: Grignard (Traditional) cluster_RouteB Route B: Acylation (Preferred) A1 2-Fluorobenzyl Chloride A2 Grignard Reagent (R-MgCl) A1->A2 + Mg / Et2O A_Prod Target Ketone (Yield ~80%) A2->A_Prod + A3 Then H3O+ A3 Cyclopropane- carbonitrile B1 Ethyl 2-fluorophenyl- acetate B3 Intermediate Keto-Ester B1->B3 + B2 / Pyridine B2 Cyclopropane- carbonyl chloride B_Prod Target Ketone (Yield >91%) B3->B_Prod Hydrolysis & Decarboxylation

Caption: Comparison of the Grignard route (sensitive, lower yield) vs. the Acylation route (robust, high yield).

Impurity Formation Pathway

Understanding the oxidative instability is key to storage and handling.

ImpurityFlow Product 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Active Intermediate) Oxidation Air/Peroxide Exposure (Storage instability) Product->Oxidation Impurity Diketone Impurity (1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione) Oxidation->Impurity Oxidation of Benzylic Carbon Desfluoro Desfluoro Impurity (From raw material impurities) Desfluoro->Product Co-elutes in low quality batches

Caption: The degradation pathway to the alpha-diketone impurity, a critical quality attribute to monitor.

References

  • Preparation of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Fluorophenyl Cyclopropyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical integrity of a pharmaceutical ingredient is not merely a quality metric; it is a critical determinant of safety and efficacy. For intermediates like 2-Fluorophenyl cyclopropyl ketone derivatives, which are key building blocks in the synthesis of potent therapeutics such as the antiplatelet agent Prasugrel, rigorous control over isomeric purity is paramount.[1][2] The presence of an undesired enantiomer can, at best, lead to reduced therapeutic effect or, at worst, introduce unforeseen toxicity.[3][4]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the isomeric purity of 2-Fluorophenyl cyclopropyl ketone derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and optimize the most appropriate analytical strategy for their specific needs.

Pillar 1: A Comparative Overview of Core Analytical Techniques

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Therefore, successful analysis hinges on creating a chiral environment where the two enantiomers interact differently, allowing for their distinction and quantification. The three principal techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric separations due to its high resolution, versatility, and established track record.[5][6] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates the necessary chiral environment for separation.[7][8]

  • The Mechanism: Enantiomers are passed through a column packed with a CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column than its mirror image. This difference in retention time allows for their separation and quantification. For compounds like cyclopropyl ketones, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad enantioselectivity and robustness.[9]

  • Operational Modes:

    • Normal Phase (NP): Utilizes non-polar solvents like hexane and an alcohol modifier. It often provides excellent selectivity but can suffer from poor sample solubility and longer equilibration times.

    • Reversed Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is suitable for more polar analytes and is compatible with mass spectrometry (LC-MS).[9]

    • Polar Organic (PO): Uses polar organic solvents like methanol or acetonitrile exclusively. It can offer unique selectivity profiles and is a good alternative when NP or RP modes fail.[9]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC.[10] It employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol.[11][12]

  • The Causality of Advantage: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster separations without a significant loss in chromatographic efficiency.[13] This translates to significantly reduced analysis times and a drastic reduction in organic solvent consumption, making SFC a more sustainable and cost-effective technique.[14] SFC often provides orthogonal (different) selectivity compared to HPLC, making it an invaluable tool when HPLC methods prove challenging.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic techniques physically separate isomers, NMR offers a spectroscopic approach to quantify them in a mixture.[15] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required.

  • The Mechanism:

    • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers.[16][17] These diastereomers have distinct chemical and physical properties and will, therefore, produce separate, quantifiable signals in the NMR spectrum.[16]

    • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient, weak diastereomeric complexes with the enantiomers.[18] This association induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their direct quantification without chemical modification of the analyte.

NMR's key advantage is that it is a primary ratio method, meaning it does not require calibration curves or reference standards of the individual isomers for quantification.[15]

Pillar 2: Performance Comparison and Data-Driven Insights

The choice of analytical technique is a balance of performance, speed, cost, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for the analysis of 2-Fluorophenyl cyclopropyl ketone derivatives.

Parameter Chiral HPLC Chiral SFC Chiral NMR
Resolution ExcellentVery Good to ExcellentModerate (Depends on shift difference)
Analysis Time Moderate (10-30 min)[19]Fast (2-10 min)[13]Fast (Acquisition) / Moderate (with derivatization)
Sensitivity (LOD/LOQ) HighHighLow
Solvent Consumption HighVery Low[14]Low
Throughput ModerateHighModerate
Method Development Can be complex and time-consumingGenerally faster than HPLCCan be fast (CSA) or slow (CDA)
Quantification Requires reference standardsRequires reference standardsAbsolute quantification without standards[15]
Preparative Scale FeasibleHighly efficient and preferred[10]Not applicable

Pillar 3: Validated Experimental Protocols & Workflows

A trustworthy analytical method is a validated one. The protocol described below is a self-validating system, incorporating system suitability checks and following the principles of the International Conference on Harmonisation (ICH) guidelines.[20][21]

Workflow for Chiral Method Development and Validation

The following diagram illustrates a logical workflow for developing and validating a chiral purity method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Start Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose derivatives) Start->Screen_CSP Screen_MP Screen Mobile Phase Systems (NP, RP, PO, SFC) Screen_CSP->Screen_MP Optimize Optimize Separation (Modifier %, Temperature, Flow Rate) Screen_MP->Optimize Specificity Specificity / Peak Purity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision SST Define System Suitability Test (SST) (Resolution, Tailing Factor, Area % RSD) Precision->SST Sensitivity LOD & LOQ Robustness Robustness Routine Routine Analysis & Lifecycle Management SST->Routine

Caption: A comprehensive workflow for chiral method development, validation, and implementation.

Detailed Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for a 2-Fluorophenyl cyclopropyl ketone derivative.

1. Analyte & Standard Preparation:

  • Prepare a stock solution of the racemic 2-Fluorophenyl cyclopropyl ketone derivative at 1.0 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Prepare a working solution for injection at 0.1 mg/mL by diluting the stock solution with the mobile phase. Causality: Using the mobile phase as the diluent prevents peak distortion caused by solvent mismatch.

2. Initial Screening Phase:

  • Objective: Identify a CSP and mobile phase system that shows baseline or partial separation.

  • Columns: Screen a minimum of four polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID). These columns offer a high probability of success for a wide range of compounds.[9]

  • Mobile Phases:

    • Normal Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Polar Organic: Acetonitrile / Methanol (50:50, v/v)

    • SFC (if available): CO₂ / Methanol (80:20, v/v)

  • Conditions:

    • Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC)

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

3. Optimization Phase:

  • Objective: Achieve a resolution (Rs) of > 2.0 between the enantiomeric peaks with a reasonable run time.

  • Select the column/mobile phase combination that provided the best initial separation.

  • Mobile Phase Composition: Systematically vary the ratio of the strong solvent (e.g., Isopropanol in NP) from 5% to 25% in 5% increments. Causality: This directly modulates the retention and selectivity of the enantiomers.

  • Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity, but at the cost of higher backpressure and longer run times.[22]

  • Additives: For acidic or basic compounds, adding a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid) or basic (e.g., 0.1% Diethylamine) additive can significantly improve peak shape and resolution.

4. Method Validation:

  • Once optimal conditions are established, validate the method according to ICH guidelines.[21][23]

  • Specificity: Ensure no interference from placebo or related substances at the retention times of the enantiomers.

  • Linearity: Demonstrate a linear relationship between concentration and peak area for both enantiomers. A correlation coefficient (r²) of ≥ 0.999 is typically required.[20]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for purity analysis.

  • Accuracy: Perform spike-recovery experiments at different levels (e.g., 0.1%, 0.5%, 1.0% of the main enantiomer) to demonstrate the method's accuracy.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).

Decision-Making Framework

Choosing the right technology is crucial for efficiency. This decision tree provides guidance on selecting the most appropriate technique based on the analytical objective.

G cluster_a1 cluster_a2 cluster_a3 q1 What is the primary analytical goal? a1 High-Throughput Screening or Routine QC a2 Highest Resolution Required or Method Development a3 Absolute Quantification (No Reference Standard) a1_sol Chiral SFC a1->a1_sol a2_sol Chiral HPLC a2->a2_sol a3_sol Chiral NMR a3->a3_sol a1_why Why? Fastest analysis time and lowest solvent cost. a1_sol->a1_why a2_why Why? Most versatile and widely available. Gold standard for resolution. a2_sol->a2_why a3_why Why? Provides direct molar ratio without need for calibration. a3_sol->a3_why

Caption: A decision tree for selecting the optimal analytical technique.

Conclusion

The isomeric purity analysis of 2-Fluorophenyl cyclopropyl ketone derivatives is a critical step in ensuring the quality and safety of final pharmaceutical products. While chiral HPLC serves as the robust and versatile workhorse, chiral SFC offers significant advantages in speed and sustainability, making it ideal for high-throughput environments. Chiral NMR, though less sensitive, provides an invaluable orthogonal technique for absolute quantification without reliance on reference standards.

By understanding the fundamental principles, strengths, and limitations of each technique, and by employing a systematic, validation-centric approach to method development, researchers can confidently and accurately control the stereochemical integrity of these vital pharmaceutical intermediates.

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